I-AB-Meca
Description
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGOEBMHHXYBID-MOROJQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165159 | |
| Record name | I-Ab-meca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152918-27-9 | |
| Record name | AB-MECA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | I-Ab-meca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | I-AB-MECA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR19428J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of I-AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Abstract
N⁶-(4-Amino-3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (I-AB-MECA) is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, molecular biology, and drug development.
Introduction
This compound is a synthetic adenosine analog that has been instrumental in elucidating the physiological roles of the A₃ adenosine receptor. Its high affinity and selectivity for A₃AR have made it a critical tool in both in vitro and in vivo studies. The radiolabeled form, ¹²⁵this compound, is widely utilized as a high-affinity radioligand for the characterization and quantification of A₃AR.[1][2] This guide will delve into the molecular interactions and downstream cellular effects initiated by the binding of this compound to its receptor.
Binding Affinity and Selectivity
This compound exhibits high affinity for the A₃ adenosine receptor, with varying affinities for other adenosine receptor subtypes. The binding characteristics are often determined through competitive binding assays using the radiolabeled form, ¹²⁵this compound.
Table 1: Binding Affinities (Kᵢ/Kₐ) of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Cell Line/Tissue | Kᵢ/Kₐ (nM) | Reference |
| A₃AR | Rat | CHO cells | 1.48 ± 0.33 | [1] |
| A₃AR | Rat | RBL-2H3 cells | 3.61 ± 0.30 | [1] |
| A₃AR | Sheep | - | 4.36 ± 0.48 | [1] |
| A₁AR | Rat | COS-7 cells | 3.42 ± 0.43 | |
| A₂ₐAR | Canine | COS-7 cells | 25.1 ± 12.6 | |
| A₃AR | Human | HEK293 cells | 0.59 | |
| A₃AR | Rat | - | 1.1 | |
| A₁AR | Rat | - | 54 | |
| A₂ₐAR | Rat | - | 56 |
Table 2: Functional Potency (EC₅₀/IC₅₀) of this compound
| Assay | Cell Line | Effect | EC₅₀/IC₅₀ (µM) | Reference |
| Forskolin-stimulated cAMP levels | OVCAR-3 cells | Inhibition | 0.82 | |
| Forskolin-stimulated cAMP levels | Caov-4 cells | Inhibition | 1.2 | |
| Cell Viability | OVCAR-3 cells | Reduction | 32.14 | |
| Cell Viability | Caov-4 cells | Reduction | 45.37 |
Signaling Pathways
As an A₃AR agonist, this compound initiates a cascade of intracellular events upon binding to the receptor. The A₃AR is primarily coupled to the Gᵢ/ₒ family of G proteins.
3.1. Gᵢ-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway activated by this compound involves the Gᵢ protein-mediated inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).
Caption: this compound signaling via Gᵢ protein to inhibit adenylyl cyclase.
3.2. Modulation of the Wnt Signaling Pathway
This compound has been shown to influence the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. By inhibiting PKA and Protein Kinase B (PKB/Akt), this compound treatment leads to a decrease in the phosphorylation of glycogen synthase kinase 3β (GSK-3β). This results in an increase in the active, non-phosphorylated form of GSK-3β. Active GSK-3β then phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of target genes such as c-myc and cyclin D1, ultimately suppressing cell growth.
Caption: this compound's modulation of the Wnt signaling pathway.
Experimental Protocols
4.1. Radioligand Binding Assay
This protocol is a generalized procedure based on methodologies cited in the literature.
Objective: To determine the binding affinity (Kₐ) and receptor density (Bₘₐₓ) of this compound for adenosine receptors.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or RBL-2H3 cells).
-
¹²⁵this compound (radioligand).
-
Non-labeled this compound or other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the chosen cell line.
-
Incubate a constant concentration of ¹²⁵this compound with increasing concentrations of non-labeled this compound and a fixed amount of cell membrane protein in the binding buffer.
-
For saturation binding experiments, incubate increasing concentrations of ¹²⁵this compound with the cell membranes. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.
-
Incubate the mixture for a specified time at a specific temperature (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Analyze the data using non-linear regression analysis to determine Kᵢ, Kₐ, and Bₘₐₓ values.
Caption: Workflow for a radioligand binding assay.
4.2. Adenylyl Cyclase Activity Assay
This protocol is a generalized procedure based on methodologies described in the literature.
Objective: To measure the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cell membranes expressing the A₃AR.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer (containing ATP, an ATP-regenerating system, and phosphodiesterase inhibitors).
-
cAMP detection kit (e.g., EIA or RIA).
Procedure:
-
Prepare cell membranes.
-
Pre-incubate the membranes with various concentrations of this compound.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a defined period at a specific temperature (e.g., 10 minutes at 30°C).
-
Terminate the reaction (e.g., by boiling).
-
Measure the amount of cAMP produced using a suitable detection kit.
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Calculate the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity.
Caption: Workflow for an adenylyl cyclase activity assay.
Conclusion
This compound is a powerful pharmacological tool for studying the A₃ adenosine receptor. Its high affinity and selectivity, coupled with its well-characterized signaling pathways, make it an invaluable compound for research in areas such as inflammation, cancer, and neuroprotection. This guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental workflows, to aid researchers in their scientific endeavors.
References
I-AB-MECA as a Radioligand for A3 Adenosine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N⁶-(4-amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA), a critical radioligand for the study of A3 adenosine receptors (A3AR). This document details its binding characteristics, experimental applications, and the underlying signaling pathways, serving as a vital resource for researchers in pharmacology and drug discovery.
Introduction
The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key therapeutic target for a range of conditions including inflammation, cancer, and cardiac ischemia.[1] The development of selective radioligands is paramount for characterizing the distribution, pharmacology, and functional role of these receptors. [¹²⁵I]this compound has emerged as a high-affinity agonist radioligand widely utilized for the in vitro and in vivo study of A3ARs. While it offers high affinity, it is important to note its moderate selectivity, as it can also interact with A1 and A2A adenosine receptor subtypes.[2] This guide presents quantitative binding data, detailed experimental protocols, and visual representations of associated molecular pathways to facilitate its effective use in research.
Data Presentation: Binding Affinity and Selectivity of this compound
The following tables summarize the quantitative data for this compound and related compounds, providing a comparative view of their binding affinities and selectivity for adenosine receptor subtypes.
Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [¹²⁵I]this compound
| Species | Tissue/Cell Line | Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Human | HEK293 cells | A3 | 0.59 | - | [3] |
| Rat | CHO cells | A3 | 1.48 ± 0.33 | 3.06 ± 0.21 | [3] |
| Rat | RBL-2H3 cells | A3 | 3.61 ± 0.30 | 1.02 ± 0.13 | [3] |
| Rat | Brain Membranes | A3 | 1.29 | 2.57 | |
| Sheep | COS-7 cells | A3 | 4.36 ± 0.48 | 1.35 ± 0.10 | |
| Rat | COS-7 cells | A1 | 3.42 ± 0.43 | - | |
| Canine | COS-7 cells | A2a | 25.1 ± 12.6 | - |
Table 2: Inhibition Constant (Ki) of this compound and Related Ligands
| Compound | Species | Receptor Subtype | Ki (nM) | Reference |
| IB-MECA | Rat | A3 | 1.1 | |
| Rat | A1 | 54 | ||
| Rat | A2A | 56 | ||
| AB-MECA | Human | A3 | 430.5 | |
| 2-Cl-IB-MECA | Human | A3 | 3.5 | |
| MRS1191 (Antagonist) | Human | A3 | - | |
| MRS1523 (Antagonist) | Human | A3 | - |
Experimental Protocols
Detailed methodologies for key experiments involving [¹²⁵I]this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Synthesis of [¹²⁵I]this compound Precursor and Radioiodination
The precursor for [¹²⁵I]this compound is N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA). Its synthesis can be achieved through a Dimroth rearrangement of N¹-alkylated adenosine derivatives.
Radioiodination Protocol (Chloramine-T Method):
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Dissolve 0.2 mg of AB-MECA in 1 ml of methanol.
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Take a 10 µl aliquot of the AB-MECA solution and evaporate to dryness under vacuum.
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Resuspend the dried material in 40 µl of 0.3 M NaH₂PO₄, pH 7.55.
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Add 1.5 mCi of Na[¹²⁵I] to the solution.
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Initiate the reaction by adding 10 µl of a 1 mg/ml chloramine-T solution.
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After 4 minutes at room temperature, stop the reaction by adding 15 µl of a 0.5 mg/ml sodium metabisulfite solution.
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Purify the [¹²⁵I]this compound using HPLC with a C18 column and an isocratic mobile phase of 60% (v/v) methanol and 40% (v/v) 20 mM ammonium formate, pH 8.0.
-
The product peak is identified by both UV absorbance and radioactivity detection.
Saturation Radioligand Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [¹²⁵I]this compound.
Membrane Preparation:
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Wash cultured cells (e.g., CHO-A3) twice with ice-cold 10 mM Tris, 5 mM EDTA, pH 7.4.
-
Scrape cells into the same buffer and homogenize with 20 strokes in a glass homogenizer on ice.
-
Centrifuge the homogenate at 43,000 x g for 10 minutes at 4°C.
-
Resuspend the resulting pellet in 50 mM Tris, 10 mM MgCl₂, 1 mM EDTA, pH 8.26 at a protein concentration of 0.02 mg/ml.
-
Add adenosine deaminase to a final concentration of 2 units/ml.
Binding Assay:
-
Set up assay tubes containing increasing concentrations of [¹²⁵I]this compound (e.g., 0.25 nM to 6.0 nM).
-
Define non-specific binding in a parallel set of tubes containing a high concentration of a competing ligand (e.g., 10 µM (R)-PIA).
-
Add the membrane preparation to each tube.
-
Incubate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled competing ligands for the A3AR.
Assay Protocol:
-
Prepare membrane homogenates as described for the saturation binding assay.
-
Set up assay tubes containing a fixed concentration of [¹²⁵I]this compound (approximately at its Kd value).
-
Add increasing concentrations of the unlabeled competing ligand to the tubes.
-
Define total binding in tubes with only the radioligand and non-specific binding in tubes with the radioligand and a high concentration of a standard unlabeled ligand.
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Add the membrane preparation to initiate the binding reaction.
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Incubate, filter, and measure radioactivity as described in the saturation binding assay.
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Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Autoradiography
This technique visualizes the distribution of A3ARs in tissue sections.
Protocol Outline:
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Prepare frozen tissue sections (e.g., brain slices) and mount them on microscope slides.
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Pre-incubate the slides in a buffer to remove endogenous adenosine.
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Incubate the slides with a low nanomolar concentration of [¹²⁵I]this compound.
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled A3AR ligand.
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging screen or autoradiographic film.
-
Analyze the resulting images to determine the density and distribution of binding sites.
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor primarily couples to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC) and subsequent downstream signaling cascades. Furthermore, A3AR activation can modulate the activity of mitogen-activated protein kinases (MAPK).
Caption: A3 Adenosine Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the general workflow for a radioligand binding assay using [¹²⁵I]this compound.
Caption: Radioligand Binding Assay Workflow.
Selectivity Profile of this compound
This diagram illustrates the relative binding affinity of [¹²⁵I]this compound for different adenosine receptor subtypes, highlighting its higher affinity for A3 receptors.
Caption: Selectivity Profile of [¹²⁵I]this compound.
References
- 1. Synthesis and Pharmacological Characterization of [125I]MRS5127, a High Affinity, Selective Agonist Radioligand for the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the A3 Adenosine Receptor in Cancer: A Technical Guide
Executive Summary: The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant and complex player in oncology. Unlike other adenosine receptors, A3AR exhibits a dual role, capable of promoting both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type and the tumor microenvironment. Notably, A3AR is consistently overexpressed in a wide range of solid tumors and hematological malignancies compared to adjacent normal tissues, positioning it as a promising biomarker and therapeutic target.[1][2][3][4] Activation of this Gi-coupled receptor triggers a cascade of signaling events, primarily through the inhibition of adenylyl cyclase and subsequent modulation of the Wnt/β-catenin and NF-κB pathways.[5] This modulation can lead to the downregulation of key proteins involved in cell proliferation, such as cyclin D1 and c-Myc, ultimately inducing apoptosis and cell cycle arrest in cancer cells. Consequently, highly selective A3AR agonists, such as Namodenoson (CF102), have been developed and are undergoing clinical evaluation, showing potential as orally bioavailable, targeted anti-cancer agents. This document provides an in-depth overview of A3AR's function in cancer, detailing its expression, signaling mechanisms, and therapeutic implications, along with key experimental protocols for its study.
Introduction to the A3 Adenosine Receptor (A3AR)
Adenosine is a purine nucleoside that functions as a critical signaling molecule in virtually all human cells, particularly under conditions of metabolic stress, hypoxia, or inflammation, which are characteristic of the tumor microenvironment (TME). Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. While the activation of A1, A2A, and A2B receptors is generally associated with pro-tumorigenic outcomes, the A3 receptor presents a more enigmatic and therapeutically interesting profile.
The A3AR is coupled to inhibitory G proteins (Gi), and its activation typically leads to the suppression of adenylyl cyclase activity and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This initial signal can diverge into multiple downstream pathways that regulate fundamental cellular processes, including proliferation, apoptosis, and immune responses. The marked overexpression of A3AR in tumor tissues has made it a focal point for the development of targeted cancer therapies.
A3AR Expression in Tumor vs. Normal Tissues
A compelling body of evidence demonstrates that A3AR is significantly upregulated in various cancer types at both the mRNA and protein levels when compared to corresponding normal tissues. This differential expression is a cornerstone of its potential as a therapeutic target, as it allows for selective action on cancer cells while sparing healthy ones. Studies have shown this overexpression in numerous solid tumors, including colon, breast, hepatocellular carcinoma, melanoma, lung, and prostate cancer. Furthermore, A3AR expression levels have been observed to be even higher in metastatic lesions than in primary tumors, suggesting a potential correlation with disease progression.
| Cancer Type | Tissue Type | A3AR Expression Analysis | Key Findings | Reference |
| Colon Carcinoma | Fresh Tumor (n=40) | Protein Analysis | 61% of tumors showed higher A3AR expression vs. normal adjacent tissue. | |
| Breast Carcinoma | Fresh Tumor (n=17) | Protein Analysis | 78% of tumors showed higher A3AR expression vs. normal adjacent tissue. | |
| Colon & Breast Carcinoma | Paraffin-Embedded | RT-PCR | Higher A3AR mRNA expression in tumor vs. adjacent non-neoplastic tissue. | |
| Various Solid Tumors | Tumor Tissue | mRNA Analysis | High A3AR mRNA expression in melanoma, renal, ovarian, small cell lung, and prostate carcinoma. | |
| Hepatocellular Carcinoma (HCC) | Tumor-infiltrating NK cells | Gene Expression Profiling | Greater A3AR expression detected in tumor-infiltrating NK cells than in peripheral NK cells. | |
| Thyroid, Gastric, Colorectal Cancer | Tumor-infiltrating NK cells | Microimaging | The percentage of intratumoral A3AR+ NK cells was significantly increased compared to peritumoral NK cells. |
Table 1: Summary of quantitative data on A3 adenosine receptor (A3AR) expression in various cancers.
Core Signaling Pathways of A3AR in Cancer
The anti-cancer effects of A3AR activation are primarily mediated through the modulation of key signaling pathways that govern cell survival and proliferation. As a Gi-coupled receptor, its activation initiates a cascade that provides multiple points for therapeutic intervention.
Gi-Protein and cAMP Pathway Modulation
Upon agonist binding, A3AR activates its associated Gi protein, which inhibits the enzyme adenylyl cyclase (AC). This action leads to a reduction in intracellular cAMP levels and consequently decreases the activity of Protein Kinase A (PKA). This is a pivotal step that diverges into several downstream pathways, including the Wnt and NF-κB cascades.
References
- 1. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The A3 adenosine receptor is highly expressed in tumor versus normal cells: potential target for tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer biology and molecular genetics of A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
IB-MECA: A Comprehensive Technical Guide on its Therapeutic Potential in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with substantial side effects. The A3 adenosine receptor (A3AR) has emerged as a promising target for the development of novel analgesics. IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), a potent and selective A3AR agonist, has demonstrated significant therapeutic potential in preclinical models of neuropathic pain. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and therapeutic promise of IB-MECA in the context of neuropathic pain. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to IB-MECA and the A3 Adenosine Receptor
IB-MECA is a highly selective agonist for the A3 adenosine receptor, a G-protein coupled receptor (GPCR). A3ARs are expressed in various tissues, including the central and peripheral nervous systems, and on immune cells. Their activation triggers a cascade of intracellular signaling events that modulate inflammation and neuronal activity, making them an attractive target for therapeutic intervention in neuropathic pain.
Mechanism of Action in Neuropathic Pain
The therapeutic effects of IB-MECA in neuropathic pain are multi-faceted, involving a complex interplay between the immune and nervous systems. The primary mechanism revolves around the activation of A3AR, which leads to the attenuation of neuroinflammation and the modulation of neuronal hyperexcitability.
A3AR Signaling Pathway
Activation of the A3AR by IB-MECA initiates a series of intracellular signaling events. As a Gi/o-coupled receptor, its stimulation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] Furthermore, A3AR activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2] These initial signaling events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) and p38 pathways, and the modulation of transcription factors like nuclear factor-kappa B (NF-κB).[3]
Immunomodulatory Effects
A key aspect of IB-MECA's therapeutic potential lies in its ability to modulate the immune response, which is a critical component in the pathogenesis of neuropathic pain.
Preclinical studies have demonstrated that the analgesic effects of A3AR agonists are dependent on CD4+ T cells and their production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] IB-MECA stimulates CD4+ T cells to release IL-10, which in turn acts to resolve neuroinflammation and reduce pain hypersensitivity. The efficacy of IB-MECA is diminished in mice lacking CD4+ T cells, but can be restored through the adoptive transfer of these cells.
Microglia and astrocytes, the resident immune cells of the central nervous system, play a crucial role in the initiation and maintenance of neuropathic pain. Upon nerve injury, these glial cells become activated and release a host of pro-inflammatory mediators, including cytokines like TNF-α and IL-1β. IB-MECA has been shown to suppress the activation of microglia and astrocytes in the spinal cord, thereby reducing the production of these pro-inflammatory cytokines and contributing to its analgesic effect.
Cytokine Modulation
The balance between pro-inflammatory and anti-inflammatory cytokines is critical in the context of neuropathic pain. IB-MECA has been shown to shift this balance towards an anti-inflammatory state by:
-
Decreasing pro-inflammatory cytokines: Studies have reported that IB-MECA reduces the levels of TNF-α, IL-1β, and IL-6.
-
Increasing anti-inflammatory cytokines: A significant increase in the production of IL-10 is a hallmark of IB-MECA's action.
Preclinical Efficacy in Neuropathic Pain Models
The therapeutic potential of IB-MECA has been extensively evaluated in various preclinical models of neuropathic pain, consistently demonstrating its ability to alleviate pain-related behaviors.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model of neuropathic pain that mimics peripheral nerve damage in humans. In this model, IB-MECA has been shown to dose-dependently reverse mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
Chemotherapy-Induced Neuropathic Pain (CINP)
Neuropathic pain is a common and dose-limiting side effect of many chemotherapeutic agents. IB-MECA has shown efficacy in preventing and reversing neuropathic pain induced by drugs such as paclitaxel.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of IB-MECA in neuropathic pain models.
Table 1: Dose-Response of IB-MECA in the CCI Model
| Dose (mg/kg, i.p.) | Animal Model | Pain Assessment | % Reversal of Mechanical Allodynia | Reference |
| 0.5 | Mouse | Von Frey Test | Additive effect with H4R agonist | |
| 1 | Mouse | Von Frey Test | Full reversal | |
| 0.5 (µmol/kg) | Rat | Von Frey Test | Partial reversal |
Table 2: Effect of IB-MECA on Cytokine Levels in the CCI Model
| Cytokine | Treatment | Change in Plasma Levels | Animal Model | Reference |
| IL-1β | IB-MECA (1 mg/kg) | ↓ | Mouse | |
| TNF-α | IB-MECA (1 mg/kg) | ↓ | Mouse | |
| IL-6 | IB-MECA (1 mg/kg) | ↑ | Mouse | |
| IL-10 | IB-MECA (1 mg/kg) | ↑ | Mouse | |
| IL-1β | IB-MECA (0.5 µmol/kg) | No significant change (spinal cord) | Rat | |
| BDNF | IB-MECA (0.5 µmol/kg) | ↓ (brainstem) | Rat |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of IB-MECA.
Chronic Constriction Injury (CCI) Model
Objective: To induce a reproducible state of neuropathic pain in rodents.
Procedure:
-
Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie 3-4 chromic gut or silk sutures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened to the point where they just constrict the nerve without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days, during which time neuropathic pain behaviors will develop.
Assessment of Mechanical Allodynia (Von Frey Test)
Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
A positive response is recorded when the animal briskly withdraws its paw.
-
The 50% paw withdrawal threshold is determined using the up-down method, which involves a specific sequence of filament applications based on the animal's response.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the concentration of specific cytokines in plasma or tissue homogenates.
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound antigens.
-
Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution, which will develop a color in the presence of HRP.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Assessment of Microglial Activation
Objective: To evaluate the activation state of microglia in the spinal cord.
Methods:
-
Immunohistochemistry/Immunofluorescence: Staining of spinal cord sections with antibodies against microglial markers such as Iba1 or TMEM119. Activated microglia exhibit morphological changes, including a hypertrophied cell body and retracted processes (an amoeboid shape), which can be quantified.
-
Western Blot: Quantifying the protein levels of microglial activation markers in spinal cord tissue lysates.
Adoptive Transfer of CD4+ T Cells
Objective: To investigate the role of CD4+ T cells in the therapeutic effect of IB-MECA.
Procedure:
-
Isolate spleens from donor mice.
-
Prepare a single-cell suspension of splenocytes.
-
Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Inject the purified CD4+ T cells intravenously into recipient mice (e.g., Rag-KO mice that lack T and B cells).
Future Directions and Therapeutic Potential
The robust preclinical data supporting the efficacy of IB-MECA in neuropathic pain models provide a strong rationale for its clinical development. Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of IB-MECA in patients with various forms of neuropathic pain.
-
Biomarker Identification: Identifying biomarkers that can predict patient response to IB-MECA would be invaluable for personalized medicine.
-
Combination Therapies: Investigating the potential of IB-MECA in combination with other analgesics may lead to synergistic effects and improved pain management.
Conclusion
IB-MECA, through its selective activation of the A3 adenosine receptor, represents a promising novel therapeutic agent for the treatment of neuropathic pain. Its multifaceted mechanism of action, which includes the modulation of immune responses, suppression of glial cell activation, and restoration of cytokine balance, addresses key pathological processes underlying this debilitating condition. The extensive preclinical evidence provides a solid foundation for the continued investigation and clinical translation of IB-MECA as a much-needed, non-opioid therapeutic option for patients suffering from neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist IB-MECA: Role of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cl-IB-MECA: A Comprehensive Technical Guide to a Highly Selective A3 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of Cl-IB-MECA, focusing on its pharmacological properties, the signaling pathways it modulates, and detailed protocols for its experimental evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of adenosine receptor pharmacology and the development of novel therapeutics targeting the A3AR.
Introduction
Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological functions by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is distinguished by its unique tissue distribution and its role in various pathophysiological conditions, including inflammation, cancer, cardiac ischemia, and neuropathic pain. The development of selective agonists for the A3AR has been instrumental in elucidating its physiological functions and exploring its therapeutic potential.
Cl-IB-MECA has emerged as a cornerstone pharmacological tool in A3AR research due to its high binding affinity and remarkable selectivity for this receptor subtype. This guide will delve into the quantitative pharmacology of Cl-IB-MECA, provide detailed experimental methodologies for its characterization, and illustrate the key signaling cascades it activates.
Quantitative Pharmacology of Cl-IB-MECA
The pharmacological profile of Cl-IB-MECA is characterized by its high affinity and selectivity for the A3AR. The following tables summarize the key quantitative data for Cl-IB-MECA and other relevant adenosine receptor ligands.
Table 1: Binding Affinity (Ki) of Adenosine Receptor Ligands
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | Reference |
| Cl-IB-MECA | >1000 | >1000 | 0.33 | [1] |
| IB-MECA | ~50 | ~50 | ~1 | [2] |
| NECA | 14 | 20 | 50 | [2] |
| CPA | 0.8 | 1500 | 100 | [2] |
| CGS-21680 | 230 | 15 | 2000 | [2] |
Table 2: Functional Potency (EC50) of Cl-IB-MECA
| Assay | Cell Line | EC50 (nM) | Reference |
| cAMP Inhibition | CHO-hA3AR | ~1-10 | |
| β-arrestin Recruitment | HEK293T-hA3AR | 39.0 | |
| miniGαi Recruitment | HEK293T-hA3AR | 30.5 | |
| Cytotoxicity (Antiproliferative) | Various Cancer Cell Lines | Variable (µM range) |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate and reproducible pharmacological characterization of Cl-IB-MECA. This section provides comprehensive methodologies for key in vitro assays.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Cl-IB-MECA for the A3AR using the radioligand [¹²⁵I]I-AB-MECA.
Materials:
-
Cell membranes from cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells)
-
[¹²⁵I]this compound (radioligand)
-
Cl-IB-MECA (test compound)
-
IB-MECA (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membrane homogenates from A3AR-expressing cells. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, set up the following in a total volume of 100 µL of Binding Buffer:
-
Total Binding: Cell membranes (e.g., 32 µg protein), [¹²⁵I]this compound (e.g., 0.15 nM), and Binding Buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]this compound, and a high concentration of a non-labeled ligand (e.g., 1 µM IB-MECA).
-
Competitive Binding: Cell membranes, [¹²⁵I]this compound, and varying concentrations of Cl-IB-MECA.
-
-
Incubate the plate at 22°C for 120 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Cl-IB-MECA concentration.
-
Determine the IC50 value (the concentration of Cl-IB-MECA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of Cl-IB-MECA to inhibit adenylyl cyclase activity, a hallmark of A3AR activation, which is coupled to the Gi protein.
Materials:
-
Cells stably expressing the human A3AR (e.g., CHO-hA3AR)
-
Cl-IB-MECA (test compound)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor, optional but recommended)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and supplements
Procedure:
-
Seed the A3AR-expressing cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer, which may contain a phosphodiesterase inhibitor like IBMX.
-
Pre-treat the cells with varying concentrations of Cl-IB-MECA for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. The optimal forskolin concentration should be determined empirically to achieve a robust signal window.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Cl-IB-MECA concentration.
-
Determine the EC50 value (the concentration of Cl-IB-MECA that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes from A3AR-expressing cells
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
Cl-IB-MECA (test compound)
-
GDP (to ensure G proteins are in their inactive state)
-
GTPγS Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Non-labeled GTPγS (for non-specific binding)
Procedure:
-
Pre-incubate cell membranes with GDP (e.g., 10 µM) in GTPγS Assay Buffer on ice.
-
In a 96-well plate, add the cell membranes, varying concentrations of Cl-IB-MECA, and [³⁵S]GTPγS.
-
For non-specific binding, add a high concentration of non-labeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding against the logarithm of the Cl-IB-MECA concentration.
-
Determine the EC50 and Emax (maximal effect) from the resulting dose-response curve using non-linear regression.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated A3AR, a key event in receptor desensitization and G protein-independent signaling.
Materials:
-
HEK293T cells co-expressing the human A3AR fused to a reporter fragment (e.g., NanoLuc-LgBiT) and β-arrestin2 fused to a complementary reporter fragment (e.g., NanoLuc-SmBiT).
-
Cl-IB-MECA (test compound)
-
Live-cell substrate for the reporter enzyme (e.g., furimazine for NanoLuc)
-
Assay buffer (e.g., HBSS)
Procedure:
-
Seed the engineered cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Add the live-cell substrate and incubate to allow for substrate equilibration.
-
Measure the basal luminescence.
-
Add varying concentrations of Cl-IB-MECA to the wells.
-
Measure the luminescence signal over time (kinetically) or at a fixed endpoint.
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Plot the change in luminescence (or the area under the curve for kinetic reads) against the logarithm of the Cl-IB-MECA concentration.
-
Determine the EC50 and Emax values from the dose-response curve using non-linear regression.
Signaling Pathways
Activation of the A3AR by Cl-IB-MECA initiates a cascade of intracellular signaling events that are cell-type and context-dependent. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, A3AR activation can also trigger a variety of other downstream pathways.
Caption: A3 Adenosine Receptor Signaling Pathways Activated by Cl-IB-MECA.
Key Signaling Cascades:
-
Gi/o-cAMP-PKA Pathway: The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels and reduced Protein Kinase A (PKA) activity.
-
Phospholipase C (PLC) Pathway: A3AR can also couple to G proteins that activate PLC, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR activation can modulate the activity of MAPK cascades, including ERK1/2, p38, and JNK, which are critical regulators of cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and metabolism, can be activated downstream of A3AR.
-
Wnt/β-catenin and NF-κB Pathways: In the context of cancer and inflammation, Cl-IB-MECA has been shown to modulate the Wnt/β-catenin and NF-κB signaling pathways.
-
β-Arrestin-Mediated Signaling: Upon agonist binding, β-arrestin is recruited to the A3AR, leading to receptor desensitization and internalization, as well as initiating G protein-independent signaling events.
Experimental Workflow
A typical workflow for the pharmacological characterization of a selective A3AR agonist like Cl-IB-MECA involves a series of in vitro and in vivo experiments to determine its affinity, potency, efficacy, and functional effects.
Caption: A Standard Experimental Workflow for Characterizing Cl-IB-MECA.
Conclusion
Cl-IB-MECA is an invaluable pharmacological tool for investigating the A3 adenosine receptor. Its high affinity and selectivity have enabled significant progress in understanding the physiological and pathophysiological roles of this receptor. The detailed experimental protocols and an overview of the associated signaling pathways provided in this technical guide are intended to facilitate further research in this exciting field and aid in the development of novel A3AR-targeted therapies. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental systems and research questions.
References
The Pharmacology of A3 Adenosine Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the pharmacology of A3 adenosine receptor (A3AR) agonists, focusing on their signaling pathways, quantitative pharmacological data, and the experimental protocols used for their characterization. The A3AR, a member of the G protein-coupled receptor (GPCR) family, is a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and cardiac ischemia.[1]
A3 Adenosine Receptor Signaling Pathways
Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events primarily mediated through its coupling to inhibitory G proteins (Gi/o).[2][3][4] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond the canonical Gi pathway, A3AR can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), with isoforms like PKC-δ being implicated in cardioprotective effects.
Furthermore, A3AR activation modulates the activity of mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK. The activation of these pathways is often dependent on the release of G protein βγ subunits and can involve upstream kinases such as phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B). These signaling cascades ultimately influence a variety of cellular processes, including cell proliferation, apoptosis, and inflammatory responses.
Quantitative Pharmacology of A3AR Agonists
The pharmacological characterization of A3AR agonists is crucial for understanding their therapeutic potential. This is typically achieved by determining their binding affinity (Ki) and functional potency (EC50) and efficacy. The following tables summarize key pharmacological data for several well-characterized A3AR agonists.
Table 1: Binding Affinities (Ki) of A3AR Agonists at Human Adenosine Receptors
| Agonist | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Reference |
| IB-MECA | 1.8 | 51 | 2900 | |
| Cl-IB-MECA | 1.4 | - | - | |
| 2-Chloro-N6-phenylethylAdo | 0.024 | - | - | |
| NECA | - | - | - | |
| CPA | - | - | - | |
| CGS 21680 | - | - | - |
Table 2: Functional Potency (EC50) of A3AR Agonists
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| IB-MECA | cAMP Accumulation | CHO-hA3AR | 0.5 | |
| Cl-IB-MECA | cAMP Accumulation | CHO-hA3AR | - | |
| 2-Chloro-N6-phenylethylAdo | cAMP Accumulation | - | 14 | |
| NECA | cAMP Accumulation | CHO-hA3AR | 30 | |
| IB-MECA | Gi/Go Activation | ADORA3 Nomad Cell Line | 18800 |
Key Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the study of A3AR pharmacology. This section details the methodologies for three key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for the A3AR.
Materials:
-
Cell membranes expressing the human A3AR (e.g., from transfected CHO or HEK293 cells).
-
Radioligand (e.g., [125I]I-AB-MECA).
-
Unlabeled competing ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the unlabeled competing ligand.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competing ligand.
-
For total binding, omit the competing ligand. For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., NECA).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the competing ligand using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing the human A3AR (e.g., CHO-K1).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (A3AR agonists).
-
cAMP detection kit (e.g., HTRF, BRET, or luciferase-based).
-
Plate reader capable of detecting the signal from the chosen kit.
Protocol:
-
Seed the A3AR-expressing cells in a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with assay buffer.
-
Add serial dilutions of the test compounds to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Lyse the cells and follow the instructions of the cAMP detection kit to measure cAMP levels.
-
Generate dose-response curves and calculate the EC50 and Emax values for each agonist.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins following agonist binding to the A3AR.
Materials:
-
Cell membranes expressing the human A3AR.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Test compounds (A3AR agonists).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Protocol:
-
Pre-incubate the cell membranes with GDP in the assay buffer.
-
Add serial dilutions of the test compounds to the membrane suspension.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for [35S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. Alternatively, use scintillation proximity assay (SPA) beads for a homogeneous assay format.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax for agonist-stimulated [35S]GTPγS binding.
References
- 1. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System | MDPI [mdpi.com]
Foundational research on adenosine A3 receptor signaling pathways.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on adenosine A3 receptor (A3AR) signaling pathways. It is designed to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data that define our current understanding of A3AR function. The A3AR, a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of numerous physiological and pathophysiological processes, making it a key therapeutic target for a range of conditions including inflammation, cancer, and cardiovascular diseases.[1]
Introduction to the Adenosine A3 Receptor
The human A3AR is a 318-amino acid protein that is primarily coupled to inhibitory G proteins (Gi/o), and in some cellular contexts, to Gq proteins.[2] Its activation by the endogenous ligand adenosine is a crucial signaling event in response to cellular stress, such as hypoxia and inflammation.[3] A distinguishing feature of the A3AR is its overexpression in inflammatory and cancer cells compared to normal tissues, which has positioned it as a promising target for therapeutic intervention.[1] A variety of synthetic agonists and antagonists have been developed to modulate A3AR activity, providing valuable tools for both research and clinical applications.[3]
Core Signaling Pathways of the A3AR
The A3AR transduces extracellular signals into intracellular responses through a complex network of signaling pathways. These can be broadly categorized into G protein-dependent and G protein-independent pathways.
G Protein-Dependent Signaling
Upon agonist binding, the A3AR undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins. The specific G protein subtype engaged dictates the downstream signaling cascade.
The canonical signaling pathway for the A3AR involves its coupling to Gαi proteins. This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector. This pathway is central to many of the anti-inflammatory and cell growth inhibitory effects of A3AR activation.
In certain cell types, the A3AR can also couple to Gαq proteins. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in processes such as mast cell degranulation.
A3AR activation can also modulate the activity of MAPK pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. This can occur through the release of Gβγ subunits from pertussis toxin-sensitive G proteins, which subsequently activate phosphoinositide 3-kinase (PI3K). PI3K, in turn, can activate the Akt/PKB signaling pathway, which is crucial for cell survival and proliferation.
G Protein-Independent Signaling: The Role of β-Arrestin
Beyond classical G protein coupling, A3AR signaling also involves G protein-independent mechanisms, primarily mediated by β-arrestins. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes G protein-mediated signaling but also initiates a distinct wave of signaling events. β-arrestin can act as a scaffold, bringing together components of the MAPK cascade, such as ERK1/2, leading to their activation. Some A3AR ligands have been shown to exhibit biased agonism, preferentially activating either G protein-dependent or β-arrestin-dependent pathways.
Quantitative Data on A3AR Ligand Interactions
The following tables summarize key quantitative data for a selection of commonly used A3AR agonists and antagonists. This data is essential for the design and interpretation of experiments aimed at dissecting A3AR signaling.
Table 1: Binding Affinities (Ki) of Selected Ligands for Human Adenosine Receptors
| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) | Reference |
| Agonists | ||||
| IB-MECA | - | - | 1.8 | |
| Cl-IB-MECA | - | - | 1.4 | |
| 2-Chloro-N6-phenylethylAdo (15) | - | - | 0.024 | |
| Antagonists | ||||
| MRS1191 | - | - | 1.42 (rat) | |
| MRS1334 | - | - | 3.85 (rat) | |
| DPTN (9) | ~200 | ~200 | 1.65 | |
| PSB-11 | - | - | 6.36 (mouse) |
Table 2: Functional Potencies (EC50/IC50) of Selected A3AR Ligands in cAMP Assays
| Compound | Assay Type | EC50/IC50 (nM) | Emax (%) | Reference |
| Agonists | ||||
| Cl-IB-MECA | Agonist (cAMP inhibition) | 2.8 | - | |
| 2-Chloro-N6-phenylethylAdo (15) | Agonist (cAMP inhibition) | 14 | - | |
| 6c | Agonist (cAMP inhibition) | 11.3 | 83.9 | |
| Antagonists | ||||
| 10 | Antagonist (cAMP accumulation) | 31 (IC50) | - | |
| 11 | Antagonist (cAMP accumulation) | 79 (IC50) | - | |
| 4 | Antagonist (cAMP accumulation) | 380 (IC50) | - | |
| 12 | Antagonist (cAMP accumulation) | 153 (IC50) | - | |
| Inverse Agonists | ||||
| PSB-10 | Inverse Agonist (cAMP increase) | 2.27 - 91.3 | - | |
| MRS7799 | Inverse Agonist (cAMP increase) | 2.27 - 91.3 | - | |
| MRS7907 | Inverse Agonist (cAMP increase) | 2.27 - 91.3 | 203 |
Table 3: Functional Potencies (EC50) of Selected A3AR Agonists in β-Arrestin2 Recruitment Assays
| Compound | EC50 (nM) | Emax (%) | Reference |
| NECA | 217 | 100 | |
| 2-Cl-IB-MECA | 39.0 | 52.9 |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate A3AR signaling pathways.
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Ki) of a ligand for the A3AR.
-
Objective: To quantify the binding of a radiolabeled ligand to the A3AR and determine the affinity of unlabeled competing ligands.
-
Methodology:
-
Membrane Preparation: Culture cells stably expressing the human A3AR (e.g., CHO or HEK293 cells). Harvest and homogenize the cells in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled A3AR ligand (e.g., [125I]I-AB-MECA) in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled competing ligand.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Competition binding curves are generated by incubating with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cardioprotective Potential of IB-MECA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IB-MECA (N⁶-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide), a potent and selective agonist of the adenosine A3 receptor (A3AR), has emerged as a significant agent in cardiovascular research. Its robust cardioprotective effects against myocardial ischemia/reperfusion injury have been demonstrated across various preclinical models. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and signaling pathways associated with IB-MECA's cardioprotective actions. It is designed to serve as a comprehensive resource for researchers and professionals in the field of cardiac drug discovery and development.
Introduction to IB-MECA and Cardioprotection
IB-MECA is a highly selective agonist for the A3 adenosine receptor.[1] Its cardioprotective effects are primarily attributed to its ability to mimic ischemic preconditioning and postconditioning, endogenous mechanisms that protect the heart from prolonged ischemic insults.[1][2][3][4] The activation of A3AR by IB-MECA initiates a cascade of intracellular signaling events that ultimately converge on reducing myocardial infarct size, limiting apoptosis, and preserving cardiac function following ischemia/reperfusion (I/R) injury. Notably, IB-MECA has shown efficacy when administered both before the onset of ischemia (preconditioning) and at the time of reperfusion (postconditioning), highlighting its potential therapeutic versatility in clinical scenarios such as acute myocardial infarction.
Mechanism of Action and Signaling Pathways
The cardioprotective effects of IB-MECA are mediated through a complex network of signaling pathways initiated by the activation of the A3AR, a G-protein coupled receptor. Upon agonist binding, A3AR couples to inhibitory G-proteins (Gi/o), leading to the modulation of downstream effectors.
Key Signaling Cascades
Several critical signaling pathways have been implicated in IB-MECA-mediated cardioprotection:
-
Protein Kinase C (PKC) and Mitochondrial KATP Channels: A central mechanism involves the activation of PKC, which in turn is believed to regulate the opening of mitochondrial ATP-sensitive potassium (KATP) channels. This action is crucial for preserving mitochondrial function and reducing cell death.
-
Pro-survival Kinases (PI3K/Akt and ERK1/2): IB-MECA has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. These kinase cascades are well-established mediators of cell survival and inhibit apoptotic pathways.
-
Mitochondrial Protection: Activation of A3AR by agonists like Cl-IB-MECA has been demonstrated to protect against mitochondrial damage by preventing a decrease in ATP levels and attenuating mitochondrial calcium overload. This preservation of mitochondrial integrity is a cornerstone of its cardioprotective effect.
-
Anti-inflammatory Effects: IB-MECA can reduce infarct size by decreasing the recruitment of leukocytes to the site of injury during reperfusion, indicating an anti-inflammatory component to its mechanism of action.
The following diagram illustrates the primary signaling pathways involved in IB-MECA-induced cardioprotection.
Quantitative Data on Cardioprotective Efficacy
The cardioprotective effects of IB-MECA have been quantified in numerous preclinical studies. The following tables summarize the key findings on infarct size reduction in various animal models.
Table 1: Infarct Size Reduction with IB-MECA Pre-treatment (Preconditioning)
| Animal Model | Ischemia/Reperfusion Duration | IB-MECA Dose | Route of Administration | Infarct Size Reduction (%) | Reference |
| Dog | 60 min / 3 hours | 100 µg/kg | Intravenous | ~40% | |
| Rabbit (conscious) | 30 min / 72 hours | 100 µg/kg | Intravenous | 61% | |
| Rat (isolated heart) | 35 min / 120 min | 100 nM | Perfusion | Significant functional recovery |
Table 2: Infarct Size Reduction with IB-MECA at Reperfusion (Postconditioning)
| Animal Model | Ischemia/Reperfusion Duration | IB-MECA Dose | Route of Administration | Infarct Size Reduction (%) | Reference |
| Dog | 60 min / 3 hours | 100 µg/kg | Intravenous | ~48% | |
| Mouse | 45 min / 60 min | 100 µg/kg | Intravenous | 21-47% |
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies employed in key studies investigating the cardioprotective effects of IB-MECA.
In Vivo Myocardial Ischemia/Reperfusion Model (Dog)
-
Animal Model: Anesthetized open-chest dogs.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for 60 minutes.
-
Reperfusion: The occlusion is released, and the heart is reperfused for 3 hours.
-
Drug Administration:
-
Preconditioning: IB-MECA (100 µg/kg) is administered as an intravenous bolus 10 minutes before coronary occlusion.
-
Postconditioning: IB-MECA (100 µg/kg) is administered as an intravenous bolus 5 minutes before the initiation of reperfusion.
-
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using macrohistochemical staining with triphenyltetrazolium chloride.
In Vivo Myocardial Ischemia/Reperfusion Model (Mouse)
-
Animal Model: C57Bl/6 mice.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for 45 minutes.
-
Reperfusion: The occlusion is released, and the heart is reperfused for 60 minutes.
-
Drug Administration: IB-MECA (100 µg/kg) or vehicle is administered as an intravenous bolus 5 minutes before reperfusion.
-
Infarct Size Measurement: Infarct size is expressed as a percentage of the risk region.
The following diagram outlines a typical experimental workflow for evaluating the cardioprotective effects of IB-MECA in an in vivo model.
Discussion and Future Directions
The collective evidence strongly supports the cardioprotective effects of IB-MECA, primarily through the activation of the adenosine A3 receptor. Its ability to reduce myocardial infarct size in both preconditioning and postconditioning settings makes it a compelling candidate for further therapeutic development.
However, some studies have noted potential biphasic or species-dependent hemodynamic responses, and high concentrations may have adverse effects, underscoring the need for careful dose-finding studies. Future research should focus on:
-
Clinical Translation: Well-designed clinical trials are necessary to establish the safety and efficacy of IB-MECA or other A3AR agonists in patients with acute myocardial infarction.
-
Combination Therapies: Investigating the synergistic effects of IB-MECA with other cardioprotective agents could lead to more potent therapeutic strategies.
-
Long-term Outcomes: Preclinical studies assessing the long-term effects of IB-MECA on cardiac remodeling and heart failure development post-myocardial infarction are warranted.
Conclusion
IB-MECA stands out as a promising cardioprotective agent with a well-defined mechanism of action centered on the activation of the adenosine A3 receptor. The data presented in this guide highlight its consistent efficacy in reducing myocardial injury in preclinical models of ischemia/reperfusion. For researchers and drug development professionals, IB-MECA and the A3AR pathway represent a fertile ground for the development of novel therapies to combat ischemic heart disease.
References
- 1. IB-MECA and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preconditioning and postconditioning: underlying mechanisms and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous cardioprotection by ischaemic postconditioning and remote conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preconditioning and postconditioning: innate cardioprotection from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation into the Anti-inflammatory Properties of Cl-IB-MECA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N6-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (Cl-IB-MECA) is a potent and highly selective agonist for the A3 adenosine receptor (A3AR). Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides an in-depth overview of the initial investigations into the anti-inflammatory effects of Cl-IB-MECA, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in these foundational studies. The primary focus is on its ability to modulate crucial inflammatory signaling pathways, including the PI3K/Akt and NF-κB pathways, and its subsequent impact on the production of pro-inflammatory mediators.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of numerous diseases. The adenosine A3 receptor (A3AR) has been identified as a key modulator of inflammatory processes. Cl-IB-MECA, a synthetic adenosine analog, demonstrates high affinity and selectivity for the A3AR, making it an invaluable tool for studying the role of this receptor in inflammation and a potential therapeutic agent. This document synthesizes the current understanding of the anti-inflammatory properties of Cl-IB-MECA, with a focus on the molecular mechanisms and experimental evidence supporting its efficacy.
Mechanism of Action
Cl-IB-MECA exerts its anti-inflammatory effects primarily through its agonistic activity at the A3 adenosine receptor. The binding of Cl-IB-MECA to A3AR initiates a cascade of intracellular signaling events that ultimately suppress the inflammatory response. The two major signaling pathways implicated in the anti-inflammatory action of Cl-IB-MECA are the PI3K/Akt pathway and the NF-κB pathway.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. In the context of inflammation, the activation of this pathway often leads to the production of pro-inflammatory mediators. Cl-IB-MECA has been shown to inhibit the activation of the PI3K/Akt pathway. By binding to the A3AR, Cl-IB-MECA leads to the downstream inhibition of Akt phosphorylation. This, in turn, prevents the subsequent activation of downstream effectors that promote inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cl-IB-MECA has been demonstrated to suppress the activation of NF-κB. This is achieved by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB.
Quantitative Data
The following tables summarize the key quantitative data from various studies investigating the anti-inflammatory properties of Cl-IB-MECA and its analog, thio-Cl-IB-MECA.
Table 1: Receptor Binding Affinity and Functional Potency of Cl-IB-MECA
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.33 nM | A3AR | Rat | [1] |
| EC50 | 32.28 ± 11.2 nM | A3AR | Human | [2] |
Table 2: In Vitro Anti-inflammatory Effects of Thio-Cl-IB-MECA in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration of Thio-Cl-IB-MECA | % Inhibition | Reference |
| iNOS protein expression | 10 µM | Significant Inhibition | [3] |
| IL-1β protein expression | 10 µM | Significant Inhibition | [3] |
| TNF-α protein expression | 10 µM | Significant Inhibition | [3] |
| iNOS mRNA expression | 10 µM | Significant Inhibition | |
| IL-1β mRNA expression | 10 µM | Significant Inhibition | |
| TNF-α mRNA expression | 10 µM | Significant Inhibition |
Table 3: In Vivo Anti-inflammatory Effects of Cl-IB-MECA in a Mouse Model of LPS-induced Sepsis
| Treatment | Dosage | Survival Rate | Reference |
| Vehicle | - | 0% | |
| Cl-IB-MECA | 0.2 mg/kg | 66.7% | |
| Cl-IB-MECA | 0.5 mg/kg | 71.4% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of Cl-IB-MECA.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To determine the effect of Cl-IB-MECA on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Experimental Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cl-IB-MECA (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells to extract total RNA for RT-qPCR analysis or protein for Western blot analysis.
Cytokine Measurement (ELISA):
-
The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cell lysates using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR using specific primers for iNOS, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
Objective: To investigate the effect of Cl-IB-MECA on the activation of key proteins in the PI3K/Akt and NF-κB signaling pathways.
Procedure:
-
Following treatment with Cl-IB-MECA and/or LPS as described in section 4.1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of Cl-IB-MECA on NF-κB transcriptional activity.
Procedure:
-
Co-transfect RAW 264.7 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with Cl-IB-MECA for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
In Vivo Mouse Model of LPS-induced Sepsis
Objective: To evaluate the protective effect of Cl-IB-MECA in a mouse model of systemic inflammation.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are typically used.
Experimental Procedure:
-
Administer Cl-IB-MECA (e.g., 0.2 or 0.5 mg/kg) or vehicle (e.g., saline) intraperitoneally (i.p.) to the mice.
-
After a specified time (e.g., 30 minutes), induce sepsis by i.p. injection of a lethal dose of LPS (e.g., 15-20 mg/kg).
-
Monitor the survival of the mice for a period of 72-96 hours.
-
In separate cohorts, collect blood samples at various time points after LPS injection to measure serum cytokine levels (TNF-α, IL-1β) by ELISA.
-
Harvest tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers.
Visualizations
Signaling Pathways
Caption: Signaling pathway of Cl-IB-MECA's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for in vitro and in vivo anti-inflammatory studies.
Conclusion
The initial investigations into the anti-inflammatory properties of Cl-IB-MECA provide compelling evidence for its potential as a therapeutic agent. Its high selectivity for the A3 adenosine receptor allows for targeted modulation of inflammatory pathways, specifically through the inhibition of the PI3K/Akt and NF-κB signaling cascades. The data summarized in this guide demonstrate its efficacy in reducing the expression and production of key pro-inflammatory mediators both in vitro and in vivo. The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals to further explore the therapeutic applications of Cl-IB-MECA and other A3AR agonists in the treatment of inflammatory diseases. Further research is warranted to fully elucidate its dose-response relationships, long-term safety profile, and efficacy in a broader range of inflammatory conditions.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Selective A3 Adenosine Receptor Ligands: A Technical Guide
The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies including inflammatory diseases, cancer, and neuropathic pain.[1][2] Its unique pharmacological profile and pattern of expression, particularly its upregulation in inflammatory and cancer cells, have spurred the development of selective ligands to modulate its activity.[2] This technical guide provides an in-depth overview of the discovery and development of selective A3AR agonists and antagonists, detailing their structure-activity relationships, the experimental protocols for their characterization, and a summary of their quantitative data.
A3 Adenosine Receptor Signaling Pathways
The A3AR primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation can also stimulate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The specific signaling cascade can be cell-type dependent and influence a variety of downstream cellular responses.
References
Methodological & Application
Protocol for I-AB-MECA radioligand binding assay.
An Application Note on the Protocol for I-AB-MECA Radioligand Binding Assay
Introduction
The Adenosine A3 Receptor (A3AR) is a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation, cardioprotection, and cell proliferation.[1] The radioligand [¹²⁵I]-N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]this compound) is a high-affinity agonist widely utilized for the characterization of A3AR.[2] Radioligand binding assays are fundamental tools for quantifying the interaction between ligands and receptors, enabling the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).[3][4] This document provides a detailed protocol for performing saturation and competition radioligand binding assays using [¹²⁵I]this compound to characterize the A3 adenosine receptor.
Adenosine A3 Receptor Signaling Pathway
The A3AR is a versatile receptor that couples to inhibitory (Gi/o) and signaling (Gq) G proteins.[5] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, coupling to Gq proteins activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations. Furthermore, A3AR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Adenosine A3 Receptor (A3AR) signaling cascade.
Quantitative Data Summary
The binding characteristics of [¹²⁵I]this compound vary across different cell types and species expressing the A3 adenosine receptor. The table below summarizes the dissociation constant (Kd) and maximum binding capacity (Bmax) values from studies using various expression systems.
| Cell Line | Receptor Origin | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| CHO | Rat A3AR | 1.48 ± 0.33 | 3.06 ± 0.21 | |
| RBL-2H3 | Rat A3AR | 3.61 ± 0.30 | 1.02 ± 0.13 | |
| COS-7 | Sheep A3AR | 4.36 ± 0.48 | 1.35 ± 0.10 | |
| HEK293 | Human A3AR | 0.59 | Not Reported | |
| CHO | Rat A3AR | 1.82 ± 0.45 | Not Reported |
Experimental Protocols
The following protocols describe saturation and competition binding assays. These experiments are crucial for determining the affinity and density of receptors.
Materials and Reagents
-
Radioligand: [¹²⁵I]this compound (Specific Activity >2000 Ci/mmol)
-
Cell Membranes: Membranes prepared from cells stably expressing the A3 adenosine receptor (e.g., A3AR-CHO cells).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Ligand: A high concentration (e.g., 10 µM) of a non-radiolabeled A3AR agonist or antagonist, such as IB-MECA.
-
Filtration Apparatus: 96-well cell harvester or similar vacuum manifold.
-
Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: Appropriate for gamma counting.
-
Gamma Counter: For measuring ¹²⁵I radioactivity.
Saturation Binding Assay Protocol
This assay measures receptor density (Bmax) and the radioligand's affinity (Kd).
-
Preparation: Thaw the A3AR-expressing cell membranes on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 20-40 µg protein per tube/well.
-
Radioligand Dilutions: Prepare serial dilutions of [¹²⁵I]this compound in binding buffer, typically ranging from 0.1 to 20 nM.
-
Assay Setup:
-
Total Binding: In a series of tubes or a 96-well plate, add 50 µL of membrane suspension and 50 µL of the appropriate [¹²⁵I]this compound dilution.
-
Non-specific Binding (NSB): In a parallel set of tubes/wells, add 50 µL of membrane suspension, 50 µL of the [¹²⁵I]this compound dilution, and a high concentration of a non-labeled competitor (e.g., 10 µM IB-MECA) to saturate the receptors.
-
-
Incubation: Incubate all samples for 60-120 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube/well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3-4 mL of ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the trapped radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of [¹²⁵I]this compound (X-axis).
-
Analyze the resulting saturation curve using non-linear regression with a one-site binding model to determine the Kd and Bmax values.
-
Competition Binding Assay Protocol
This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the radioligand for receptor binding.
-
Preparation: Prepare cell membranes as described in the saturation assay protocol.
-
Reagent Setup:
-
Prepare a fixed concentration of [¹²⁵I]this compound in binding buffer. The concentration should ideally be at or below the Kd value determined from the saturation assay to maximize sensitivity.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup:
-
Add the membrane suspension (e.g., 20-40 µg protein) to each tube/well.
-
Add the various concentrations of the unlabeled test compound.
-
Add the fixed concentration of [¹²⁵I]this compound to initiate the binding reaction.
-
Include control wells for total binding (no competitor) and non-specific binding (e.g., 10 µM IB-MECA).
-
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the saturation binding protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a radioligand binding assay using the filtration method.
Caption: General workflow for a filtration-based radioligand binding assay.
References
- 1. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-AB-MECA in Tissue Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-AB-MECA, or N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)-5'-N-methylcarboxamidoadenosine, is a high-affinity radioligand for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathological processes. The A₃AR is a target of interest in drug development for conditions such as inflammation, cancer, and ischemia. Tissue autoradiography using [¹²⁵I]this compound allows for the visualization and quantification of A₃AR distribution in various tissues, providing valuable insights into its role in disease and the mechanism of action of novel therapeutics.
These application notes provide a detailed protocol for the use of [¹²⁵I]this compound in quantitative tissue autoradiography, along with data on its binding characteristics and an overview of the A₃AR signaling pathway.
Data Presentation
This compound Binding Affinity and Selectivity
[¹²⁵I]this compound is a potent agonist for the A₃AR. However, it also exhibits affinity for other adenosine receptor subtypes, particularly the A₁AR. This cross-reactivity should be considered when designing and interpreting autoradiography experiments. The use of selective antagonists for other adenosine receptor subtypes can help to isolate the A₃AR-specific signal.
| Radioligand | Receptor Subtype | Species | Preparation | K_d (nM) | B_max (pmol/mg protein) | Reference |
| [¹²⁵I]this compound | A₃AR | Rat | CHO cells | 1.48 ± 0.33 | 3.06 ± 0.21 | [1] |
| [¹²⁵I]this compound | A₃AR | Rat | RBL-2H3 cells | 3.61 ± 0.30 | 1.02 ± 0.13 | [1] |
| [¹²⁵I]this compound | A₃AR | Sheep | COS-7 cells | 4.36 ± 0.48 | 1.35 ± 0.10 | [1] |
| [¹²⁵I]this compound | A₁AR | Rat | COS-7 cells | 3.42 ± 0.43 | - | [1] |
| [¹²⁵I]this compound | A₂ₐAR | Canine | COS-7 cells | 25.1 ± 12.6 | - | [1] |
Table 1: Dissociation Constants (K_d) and Maximum Binding Capacities (B_max) of [¹²⁵I]this compound.
| Compound | Receptor Subtype | Species | K_i (nM) | Selectivity vs A₃AR | Reference |
| MRS1523 | A₃AR | Human | 43.9 | - | |
| MRS1523 | A₃AR | Mouse | 349 | - | |
| MRS1523 | A₃AR | Rat | 216 | - | |
| DPTN | A₃AR | Human | 1.65 | - | |
| DPTN | A₁AR | Human | 162 | 98-fold | |
| DPTN | A₂ₐAR | Human | 121 | 73-fold | |
| DPTN | A₂ₑAR | Human | 230 | 139-fold | |
| DPTN | A₃AR | Mouse | 9.61 | - | |
| DPTN | A₁AR | Mouse | 411 | 43-fold | |
| DPTN | A₂ₑAR | Mouse | 189 | 20-fold | |
| DPTN | A₃AR | Rat | 8.53 | - | |
| DPTN | A₁AR | Rat | 333 | 39-fold | |
| DPTN | A₂ₑAR | Rat | 163 | 19-fold |
Table 2: Inhibitory Constants (K_i) of Selected A₃AR Antagonists.
Experimental Protocols
Protocol for [¹²⁵I]this compound Tissue Autoradiography
This protocol outlines the key steps for performing quantitative autoradiography using [¹²⁵I]this compound on frozen tissue sections.
1. Tissue Preparation:
-
Rapidly dissect fresh tissue and freeze immediately in isopentane cooled with dry ice or liquid nitrogen to minimize ice crystal formation.
-
Store frozen tissues at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store slides at -80°C until use.
2. Autoradiographic Binding Assay:
-
Pre-incubation:
-
Bring slides to room temperature.
-
Pre-incubate the sections for 30 minutes at room temperature in a buffer solution to rehydrate the tissue and remove endogenous adenosine.
-
Buffer Composition: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
-
Incubation:
-
Incubate the sections with [¹²⁵I]this compound in a binding buffer for 60-120 minutes at room temperature.
-
Binding Buffer Composition: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 units/mL adenosine deaminase, pH 7.4.
-
Radioligand Concentration: A concentration of 0.5-2.0 nM [¹²⁵I]this compound is typically used, which is close to the K_d for the A₃AR.
-
Total Binding: Incubate sections with only the [¹²⁵I]this compound.
-
Non-specific Binding: Incubate adjacent sections with [¹²⁵I]this compound in the presence of a high concentration (e.g., 1-10 µM) of a non-radiolabeled A₃AR agonist (e.g., IB-MECA) or antagonist (e.g., MRS1523) to saturate the A₃ARs.
-
-
Washing:
-
After incubation, wash the slides to remove unbound radioligand.
-
Perform two washes of 15 minutes each in ice-cold washing buffer (50 mM Tris-HCl, pH 7.4).
-
Follow with a quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
3. Signal Detection and Analysis:
-
Exposure:
-
Appose the dried slides to a phosphor imaging screen or X-ray film in a light-tight cassette.
-
Include [¹²⁵I] standards of known radioactivity alongside the tissue sections for later quantification.
-
Exposure time will vary depending on the tissue receptor density and the specific activity of the radioligand (typically 24-72 hours).
-
-
Image Acquisition:
-
Scan the phosphor imaging screen using a phosphor imager to generate a digital image of the radioactivity distribution.
-
-
Quantitative Analysis:
-
Use densitometry software to measure the optical density of the signal in specific regions of interest (ROIs) on the autoradiograms.
-
Generate a standard curve from the [¹²⁵I] standards to convert optical density values into units of radioactivity (e.g., nCi/mg tissue).
-
Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding for each ROI.
-
Mandatory Visualizations
A₃ Adenosine Receptor Signaling Pathway
The A₃ adenosine receptor is primarily coupled to the G_i/o family of G proteins. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The A₃AR can also couple to G_q proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, A₃AR activation can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and influence the PI3K/Akt/GSK-3β pathway.
Caption: A₃AR Signaling Cascade.
Experimental Workflow for Tissue Autoradiography
The following diagram illustrates the sequential steps involved in performing a tissue autoradiography experiment with [¹²⁵I]this compound.
Caption: this compound Autoradiography Workflow.
References
Characterization of the A3 Adenosine Receptor Using the High-Affinity Agonist [¹²⁵I]I-AB-MECA
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and cardiac ischemia.[1][2] Its activation predominantly couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Furthermore, A3AR activation can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[5]
A crucial tool for the pharmacological characterization of A3AR is N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide (I-AB-MECA). The radioiodinated version, [¹²⁵I]this compound, is a high-affinity agonist radioligand widely used for in vitro binding assays to determine receptor affinity and density. This document provides detailed protocols for the characterization of the A3 adenosine receptor using [¹²⁵I]this compound, including radioligand binding assays, functional cAMP assays, and analysis of MAPK/ERK signaling.
Data Presentation
The following tables summarize quantitative data for the interaction of this compound and related compounds with the A3 adenosine receptor.
Table 1: Radioligand Binding Properties of [¹²⁵I]this compound at the A3 Adenosine Receptor
| Cell Line Expressing A3AR | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| HEK-293 (human) | [¹²⁵I]this compound | 0.59 | Not Specified | |
| CHO (rat) | [¹²⁵I]this compound | 1.48 ± 0.33 | 3060 ± 210 | |
| Rat Brain Membranes | [¹²⁵I]AB-MECA | 2.28 | 43 | |
| RBL-2H3 (rat mast cells) | [¹²⁵I]this compound | 3.61 ± 0.30 | 1020 ± 130 |
Table 2: Binding Affinities (Ki) of Various Ligands at the A3 Adenosine Receptor Determined by Competition with [¹²⁵I]this compound
| Ligand | Species/Cell Line | Ki (nM) | Reference |
| IB-MECA | Human | 1.8 | |
| Cl-IB-MECA | Human | 1.4 | |
| 2Cl-IB-MECA | Rat | 0.33 | |
| MRS1220 (antagonist) | Human | 1.7 | |
| MRS1191 (antagonist) | Human | 92 |
Table 3: Functional Potency (EC₅₀/IC₅₀) of A3AR Agonists
| Agonist | Assay | Cell Line | EC₅₀/IC₅₀ (nM) | Reference |
| IB-MECA | cAMP Inhibition | Jurkat T cells | 12 ± 1 | |
| Cl-IB-MECA | cAMP Inhibition | Jurkat T cells | 3.5 ± 0.3 | |
| IB-MECA | Gi/Go Activation | ADORA3 Nomad Cell Line | 18,800 |
Experimental Protocols
Herein are detailed methodologies for key experiments in the characterization of the A3 adenosine receptor.
Membrane Preparation from HEK-293 or CHO Cells Stably Expressing A3AR
This protocol describes the preparation of crude membrane fractions for use in radioligand binding assays.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scraper
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Culture HEK-293 or CHO cells stably expressing the human or rat A3AR to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer or a storage buffer containing cryoprotectant (e.g., 10% glycerol).
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay with [¹²⁵I]this compound
This protocol details the procedure for saturation and competition binding assays to determine the Kd of [¹²⁵I]this compound and the Ki of unlabeled ligands, respectively.
Materials:
-
A3AR-expressing cell membranes (from Protocol 1)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
[¹²⁵I]this compound radioligand
-
Unlabeled A3AR agonist (e.g., IB-MECA) for non-specific binding determination
-
Unlabeled test compounds for competition assays
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Cell harvester and vacuum filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
a) Saturation Binding Assay:
-
In a 96-well plate, add increasing concentrations of [¹²⁵I]this compound (e.g., 0.1 to 10 nM) in duplicate.
-
For each concentration, prepare a parallel set of wells containing a high concentration of an unlabeled A3AR agonist (e.g., 10 µM IB-MECA) to determine non-specific binding.
-
Add the A3AR-expressing cell membranes (20-50 µg of protein per well) to each well.
-
Bring the final reaction volume to 200 µL with Binding Buffer.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
b) Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]this compound (typically at or near its Kd value, e.g., 0.5 nM).
-
Add increasing concentrations of the unlabeled test compound.
-
Include wells for total binding (no test compound) and non-specific binding (e.g., 10 µM IB-MECA).
-
Follow steps 3-8 from the saturation binding assay protocol.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of cAMP Accumulation
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A3AR activation.
Materials:
-
Whole cells expressing A3AR (e.g., HEK-293 or CHO)
-
Assay Buffer (e.g., HBSS or serum-free medium)
-
Forskolin (adenylyl cyclase activator)
-
This compound or other A3AR agonists
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed A3AR-expressing cells in a 96-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with Assay Buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.
-
Add increasing concentrations of the A3AR agonist (e.g., this compound) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
MAPK/ERK Signaling Pathway Analysis
This protocol outlines the detection of ERK1/2 phosphorylation via Western blotting to assess A3AR-mediated activation of the MAPK pathway.
Materials:
-
Whole cells expressing A3AR
-
Serum-free medium
-
This compound or other A3AR agonists
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed A3AR-expressing cells and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat the cells with the A3AR agonist at various concentrations or for different time points (a time course of 5-30 minutes is common).
-
Terminate the stimulation by washing the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2, or run a parallel gel.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the untreated control.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this document.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using IB-MECA
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), also known as Piclidenoson, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR).[1][2][3] A₃AR is a G protein-coupled receptor that is minimally expressed in normal tissues but is found to be overexpressed in inflammatory and cancerous cells.[4] This differential expression makes IB-MECA a compelling candidate for targeted therapeutic intervention in a variety of pathological conditions, including inflammation, cancer, and neuropathic pain.[1] These application notes provide an overview of the in vivo experimental design using IB-MECA, including its mechanism of action, detailed experimental protocols, and data presentation.
Mechanism of Action
IB-MECA exerts its biological effects primarily through the activation of the A₃ adenosine receptor. The binding of IB-MECA to A₃AR initiates a cascade of intracellular signaling events that can vary depending on the cell type and pathological context. Key mechanisms include:
-
Inhibition of Adenylyl Cyclase: Activation of A₃AR by IB-MECA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Inflammatory Pathways: IB-MECA has been shown to exert potent anti-inflammatory effects by downregulating the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and an increase in the anti-inflammatory cytokine IL-10.
-
Induction of Apoptosis in Cancer Cells: In various cancer cell types, IB-MECA can induce apoptosis through the mitochondrial signaling pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. It can also arrest the cell cycle at the G₀/G₁ phase.
-
Cardioprotection: In models of myocardial ischemia-reperfusion injury, IB-MECA has demonstrated cardioprotective effects, reducing infarct size.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by IB-MECA.
Caption: IB-MECA Anti-inflammatory Signaling Pathway.
Caption: IB-MECA-induced Apoptosis Pathway in Cancer Cells.
Experimental Protocols
The following are detailed protocols for common in vivo applications of IB-MECA.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
Objective: To assess the anti-inflammatory effects of IB-MECA in a mouse model of acute systemic inflammation.
Materials:
-
IB-MECA (Piclidenoson)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-10 week old male C57BL/6 mice
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Appropriate caging and husbandry supplies
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
IB-MECA Preparation: Dissolve IB-MECA in a suitable vehicle (e.g., 50% DMSO in normal saline). Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: LPS only (e.g., 1 mg/kg, intraperitoneally)
-
Group 3: IB-MECA (e.g., 0.5 mg/kg, intraperitoneally) + LPS
-
Group 4: IB-MECA only
-
-
Dosing:
-
Administer IB-MECA or vehicle 30 minutes prior to LPS challenge.
-
Administer LPS or saline via intraperitoneal (i.p.) injection.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under terminal anesthesia.
-
Collect tissues (e.g., lung, liver) for histological analysis or cytokine measurement.
-
-
Cytokine Analysis:
-
Separate serum from blood samples.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Antitumor Activity in a Xenograft Mouse Model
Objective: To evaluate the efficacy of IB-MECA in inhibiting tumor growth in vivo.
Materials:
-
IB-MECA
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Matrigel
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Calipers for tumor measurement
-
Appropriate caging and husbandry supplies
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Measure tumor volume every 3-5 days using calipers (Volume = 0.5 x length x width²).
-
-
Experimental Groups:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: IB-MECA (e.g., 0.02, 0.2, or 2 mg/kg, oral gavage, daily)
-
-
Treatment:
-
Randomize mice into treatment groups.
-
Administer IB-MECA or vehicle daily for a specified period (e.g., 35 days).
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., histology, Western blotting for apoptosis markers).
-
-
Data Analysis: Compare tumor growth curves and final tumor weights between groups using appropriate statistical tests.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo experiment using IB-MECA.
Caption: General In Vivo Experimental Workflow.
Data Presentation
Quantitative data from in vivo studies using IB-MECA should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vivo Efficacy of IB-MECA in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Change in IL-1β (pg/mL) | Change in TNF-α (pg/mL) | Change in IL-10 (pg/mL) |
| Vehicle | - | Baseline ± SEM | Baseline ± SEM | Baseline ± SEM | Baseline ± SEM |
| IB-MECA | 1 | Increased by X% ± SEM | Decreased by Y% ± SEM | Decreased by Z% ± SEM | Increased by W% ± SEM |
Table 2: Cardioprotective Effects of IB-MECA in an Ischemia-Reperfusion Model
| Treatment Group | Dose (µg/kg) | Infarct Size (% of Area at Risk) |
| Vehicle Control | - | 25.2 ± 3.7 |
| IB-MECA (pre-occlusion) | 100 | 13.0 ± 3.2 |
| IB-MECA (pre-reperfusion) | 100 | 13.1 ± 3.9 |
Table 3: Antitumor Effects of Thio-Cl-IB-MECA in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 35 |
| Vehicle Control | - | X ± SEM |
| Thio-Cl-IB-MECA | 0.02 | Y ± SEM |
| Thio-Cl-IB-MECA | 0.2 | Z ± SEM |
| Thio-Cl-IB-MECA | 2 | W ± SEM |
(Note: X, Y, Z, and W represent placeholder values to be filled with experimental data. SEM stands for Standard Error of the Mean.)
Conclusion
IB-MECA is a valuable pharmacological tool for in vivo research in various disease areas. Its selectivity for the A₃ adenosine receptor, which is overexpressed in pathological tissues, provides a targeted approach to therapy. The protocols and data presentation formats provided in these application notes are intended to serve as a guide for researchers designing and conducting in vivo studies with IB-MECA. Careful experimental design, adherence to established protocols, and clear data reporting are crucial for obtaining reliable and reproducible results.
References
Application Notes: Cell Culture Applications of Cl-IB-MECA
1. Introduction
2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-MECA) is a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[1] The A3AR is a G protein-coupled receptor that is minimally expressed in normal tissues but is found to be overexpressed in various tumor and inflammatory cells.[2] This differential expression makes A3AR an attractive therapeutic target. Cl-IB-MECA is extensively used in cell culture studies to investigate the roles of A3AR signaling in various cellular processes, including cell proliferation, apoptosis, and inflammation. Its applications are particularly prominent in cancer research, where it has been shown to exert anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[3][4]
2. Mechanism of Action
Cl-IB-MECA primarily functions by binding to and activating the A3AR. This activation triggers downstream signaling cascades that can have divergent effects depending on the cell type and the concentration of the agonist.
-
In Cancer Cells: At micromolar concentrations, Cl-IB-MECA typically induces anti-tumor effects. A primary mechanism involves the induction of apoptosis through the suppression of key survival pathways. For instance, in glioma cells, Cl-IB-MECA activation of A3AR leads to an increase in intracellular calcium (Ca²⁺) and reactive oxygen species (ROS). This cascade results in the downregulation of the ERK and Akt signaling pathways, culminating in caspase-dependent apoptosis. Furthermore, Cl-IB-MECA has been shown to downregulate other critical cancer-related pathways, including the PI3K/AKT/NF-κB, Wnt/β-catenin, and Sonic hedgehog (Shh)/Ptch/Gli pathways. This modulation leads to cell cycle arrest, typically at the G0/G1 phase, and inhibition of DNA and RNA synthesis. It is noteworthy that some studies report that the anti-proliferative effects of Cl-IB-MECA can occur independently of A3AR activation, especially at higher micromolar concentrations.
-
In Inflammatory Cells: A3AR agonists like Cl-IB-MECA and its derivatives have demonstrated anti-inflammatory properties. In macrophage cell lines, a derivative of Cl-IB-MECA was shown to suppress the expression of pro-inflammatory markers such as iNOS, IL-1β, and TNF-α by inhibiting the PI3K/Akt and NF-κB signaling pathways.
-
In Cardiomyocytes: In contrast to its effects on cancer cells, A3AR activation by Cl-IB-MECA can be cardioprotective. It has been shown to activate pro-survival signaling pathways, including MEK1/2-ERK1/2 and PI3K/Akt, which helps to mitigate cellular damage from stressors like ischemia-reperfusion injury.
Signaling Pathway Diagram: Cl-IB-MECA Induced Apoptosis in Glioma Cells
References
- 1. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. Adenosine Receptor Agonist for Liver Cancer | Cancer Biology [blogs.shu.edu]
- 3. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for A3 Adenosine Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac function.[1] As a therapeutic target, it is essential to have robust and reliable functional assays to characterize the activity of potential drug candidates. A3AR primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, it can couple to Gαq proteins, activating phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+).[3] This document provides detailed protocols for the most common A3AR functional assays: cAMP determination, calcium mobilization, and reporter gene assays.
A3 Adenosine Receptor Signaling Pathways
Activation of the A3 adenosine receptor initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to a reduction in cAMP levels. Concurrently, the receptor can activate phospholipase C via the Gαq subunit, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.
General Experimental Workflow
The general workflow for an A3 adenosine receptor functional assay involves several key steps, from cell culture preparation to data analysis. This process ensures reproducible and accurate results for the characterization of test compounds.
Data Presentation
The following tables summarize typical quantitative data for standard A3AR ligands obtained from various functional assays.
Table 1: Agonist Potency (EC50) in A3AR Functional Assays
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| NECA | β-arrestin Recruitment | HEK293 | 217 | [4] |
| NECA | miniGαi Recruitment | HEK293 | 217 | [4] |
| NECA | Calcium Mobilization | CHO-A3 | 69.2 | |
| 2-Cl-IB-MECA | β-arrestin Recruitment | HEK293 | 39.0 | |
| 2-Cl-IB-MECA | miniGαi Recruitment | HEK293 | 30.5 | |
| IB-MECA | cAMP Inhibition | Cortical Neurons | ~100 | |
| MRS5698 | Calcium Mobilization | CHO-A3 | 17.3 | |
| 2-Chloro-N6-phenylethylAdo | cAMP Accumulation | - | 14 |
Table 2: Antagonist Potency (IC50/Ki) in A3AR Functional Assays
| Antagonist | Assay Type | Cell Line | IC50/Ki (nM) | Reference |
| MRS1220 | cAMP Inhibition | CHO-hA3AR | 1.7 (Kb) | |
| MRS1191 | cAMP Inhibition | CHO-hA3AR | 92 (Kb) | |
| PSB-10 | Inverse Agonism (cAMP) | HEK293 | 4 (IC50) | |
| MRE 3008F20 | cAMP Inhibition | CHO-hA3AR | 4.5 (IC50) |
Experimental Protocols
cAMP Determination Assay (HTRF-Based)
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels following A3AR activation. Since A3AR is Gαi-coupled, its activation by an agonist will decrease adenylyl cyclase activity. Therefore, cells are typically stimulated with forskolin to increase basal cAMP levels, and the effect of an A3AR agonist is measured as an inhibition of this forskolin-induced cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A3AR.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Forskolin.
-
A3AR agonist (e.g., 2-Cl-IB-MECA) and antagonist (e.g., MRS1220).
-
cAMP assay kit (e.g., HTRF-based or AlphaScreen-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed A3AR-expressing cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation:
-
Agonist Assay: Prepare serial dilutions of the agonist in assay buffer.
-
Antagonist Assay: Prepare serial dilutions of the antagonist and mix with a fixed concentration of agonist (typically EC80).
-
-
Assay Execution:
-
Remove culture medium from the wells and add 10 µL of assay buffer.
-
For Antagonist Assay: Add 5 µL of the antagonist dilutions and pre-incubate for 15-30 minutes at room temperature.
-
Add 5 µL of agonist dilutions (for agonist assay) or the fixed agonist concentration (for antagonist assay).
-
Add 5 µL of forskolin (a concentration predetermined to yield ~80% of the maximal cAMP response).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon A3AR activation, which is mediated by the Gαq signaling pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A3AR.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage).
-
A3AR agonist (e.g., NECA, MRS5698).
-
384-well black, clear-bottom microplates.
Procedure:
-
Cell Seeding: Seed A3AR-expressing cells in 384-well plates and incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, including probenecid, according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Data Acquisition:
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the compound dilutions to the wells.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 values.
Reporter Gene Assay (CRE-Luciferase)
This assay measures the transcriptional activity of a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Since A3AR activation inhibits cAMP production, this assay is typically run in cells stimulated with forskolin. An A3AR agonist will cause a decrease in the luciferase signal.
Materials:
-
HEK293 cells co-transfected with the human A3AR and a CRE-luciferase reporter plasmid.
-
Cell culture medium.
-
Forskolin.
-
A3AR agonist and antagonist.
-
Luciferase assay reagent (e.g., ONE-Glo, Bright-Glo).
-
96-well white, clear-bottom microplates.
Procedure:
-
Cell Seeding: Seed the transfected cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment:
-
Replace the culture medium with serum-free medium.
-
Add serial dilutions of the test compounds along with a fixed concentration of forskolin.
-
Incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the forskolin-only control. Plot the normalized values against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing IB-MECA Efficacy in Animal Models
Introduction
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G-protein coupled receptor that is minimally expressed in normal tissues but is found to be overexpressed in various tumor and inflammatory cells. This differential expression makes it a promising therapeutic target. Activation of A3AR by IB-MECA initiates a cascade of signaling events that can lead to anti-proliferative, anti-inflammatory, neuroprotective, and cardioprotective effects. These application notes provide a comprehensive overview of the methodologies used to assess the efficacy of IB-MECA in various preclinical animal models, offering detailed protocols, data presentation guidelines, and visual workflows for researchers in drug development.
Section 1: Assessing Anti-Cancer Efficacy
IB-MECA and its analogs, such as Cl-IB-MECA, have demonstrated significant anti-tumor effects across a range of cancer types, including melanoma, lung, colon, prostate, and liver cancer.[1][2][3] The primary mechanism involves the deregulation of the Wnt signaling pathway, leading to the inhibition of tumor cell growth.[1]
Quantitative Data Summary: Anti-Cancer Studies
| Animal Model | Cancer Type | Compound & Dosage | Key Quantitative Outcomes | Reference |
| A549 Xenograft (Mice) | Lung Cancer | Thio-Cl-IB-MECA (0.02, 0.2, or 2 mg/kg, oral, daily) | Significant inhibition of tumor growth. | [2] |
| Melanoma-bearing Mice | Melanoma | Cl-IB-MECA (20 ng/mouse, single administration) | Inhibition of tumor growth, improved mouse survival. | |
| Melanoma-bearing Mice | Melanoma | Adoptive transfer of CD8+ T cells treated ex vivo with Cl-IB-MECA | Inhibition of tumor growth, improved mouse survival. | |
| B16-F10 Melanoma (Mice) | Melanoma | IB-MECA | Inhibition of tumor growth. |
Signaling Pathway: IB-MECA in Cancer
Activation of the A3AR by IB-MECA in cancer cells initiates a Gi-protein-mediated signaling cascade that inhibits adenylyl cyclase, leading to reduced levels of cAMP. This subsequently decreases the activity of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt). The reduction in PKA/Akt activity allows for the activation of Glycogen Synthase Kinase-3β (GSK-3β), which then phosphorylates β-catenin, targeting it for ubiquitination and degradation. The resulting decrease in nuclear β-catenin leads to the suppression of its target genes, such as cyclin D1 and c-myc, ultimately causing cell growth inhibition.
References
Techniques for Measuring I-AB-MECA Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the binding affinity of I-AB-MECA, a key radioligand for the adenosine A3 receptor (A3AR). The included methodologies are essential for researchers in pharmacology, drug discovery, and related fields for characterizing novel ligands targeting the A3AR.
Introduction
N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)-5'-N-methylcarboxamidoadenosine, commonly known as [¹²⁵I]this compound, is a high-affinity radioligand widely used for the characterization of the A3 adenosine receptor. Accurate determination of its binding affinity, as well as the affinity of competing ligands, is crucial for understanding receptor pharmacology and for the development of novel therapeutic agents. This guide details three common techniques for measuring binding affinity: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Adenosine A3 Receptor (A3AR) Signaling Pathway
Activation of the A3AR by an agonist, such as the non-iodinated parent compound of this compound, initiates a cascade of intracellular events. The A3AR primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways are integral to the physiological and pathological roles of the A3AR.
Caption: Adenosine A3 Receptor (A3AR) Signaling Pathway.
Quantitative Data Summary
The following tables summarize key binding affinity parameters for this compound and other relevant ligands for the A3 adenosine receptor.
Table 1: this compound Binding Affinity (Kd)
| Cell Line/Tissue | Receptor Species | Kd (nM) | Reference |
| HEK293 cells | Human | 0.59 | [1] |
| CHO cells | Rat | 4.36 ± 0.48 | [2] |
| RBL-2H3 cells | Rat | 3.61 ± 0.30 | [2] |
Table 2: Competitive Binding Affinities (Ki) of Various Ligands at the A3AR
| Compound | Receptor Species | Ki (nM) | Reference |
| IB-MECA | Human | 1.1 | |
| 2-Cl-IB-MECA | Human | 0.33 | [1] |
| MRS1191 (antagonist) | Human | 31 | |
| MRS1220 (antagonist) | Human | 0.65 | |
| IB-MECA | Rat | 2.9 | |
| 2-Cl-IB-MECA | Rat | 3.5 |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays directly measure the binding of a radiolabeled ligand to a receptor preparation.
Caption: General workflow for a radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]this compound.
Materials:
-
Cell membranes or whole cells expressing the A3 adenosine receptor
-
[¹²⁵I]this compound
-
Unlabeled "cold" ligand (e.g., IB-MECA) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Receptor Preparation: Prepare cell membranes from cells overexpressing the A3AR or from tissues known to express the receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: Set up triplicate tubes or wells for total binding and non-specific binding (NSB) at various concentrations of [¹²⁵I]this compound (e.g., 0.1 to 10 nM).
-
Total Binding: Add a serially diluted range of [¹²⁵I]this compound to the wells containing the receptor preparation in binding buffer.
-
Non-specific Binding: In a parallel set of wells, add the same concentrations of [¹²⁵I]this compound along with a high concentration of an unlabeled competitor (e.g., 10 µM IB-MECA) to saturate the specific binding sites.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding at each concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound by measuring its ability to compete with [¹²⁵I]this compound for binding to the A3AR.
Materials: Same as for the saturation binding assay, plus the unlabeled test compound.
Procedure:
-
Receptor and Radioligand Preparation: Prepare the receptor and a fixed concentration of [¹²⁵I]this compound (typically at or below its Kd value).
-
Assay Setup: Set up triplicate tubes or wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Receptor preparation + [¹²⁵I]this compound + buffer.
-
Non-specific Binding: Receptor preparation + [¹²⁵I]this compound + high concentration of a standard unlabeled ligand (e.g., 10 µM IB-MECA).
-
Competition: Receptor preparation + [¹²⁵I]this compound + serially diluted concentrations of the test compound.
-
-
Incubation, Separation, and Counting: Follow the same procedures as in the saturation binding assay.
-
Data Analysis:
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor chip.
References
Best Practices for Preparing Stock Solutions of IB-MECA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-MECA (1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide), also known as Piclidenoson or CF101, is a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[1][2] Its selectivity for the A3AR over A1 and A2A subtypes makes it a valuable tool in pharmacological research and a potential therapeutic agent for various conditions, including inflammatory diseases and cancer.[2] Proper preparation of stock solutions is critical to ensure experimental reproducibility and the accuracy of results. This document provides detailed protocols and best practices for the preparation, storage, and handling of IB-MECA stock solutions. A related compound, 2-Cl-IB-MECA, is a chlorinated analog with even higher affinity and selectivity for the A3AR. The principles outlined here are also broadly applicable to 2-Cl-IB-MECA.
Chemical and Physical Properties
A summary of the key chemical and physical properties of IB-MECA and its analog, 2-Cl-IB-MECA, is presented in Table 1. This information is crucial for calculating the required mass for stock solution preparation and understanding the compound's behavior in different solvents.
| Property | IB-MECA | 2-Cl-IB-MECA |
| Synonyms | Piclidenoson, CF101 | CF102, Namodenoson |
| Molecular Formula | C₁₈H₁₉IN₆O₄ | C₁₈H₁₈ClIN₆O₄ |
| Molecular Weight | 510.29 g/mol | 544.74 g/mol |
| Appearance | Solid | White to off-white solid |
| Purity | ≥97% (HPLC) | ≥98% (HPLC) |
| CAS Number | 152918-18-8 | 163042-96-4 |
Solubility Data
The solubility of IB-MECA and 2-Cl-IB-MECA is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving these compounds.
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| IB-MECA | DMSO | 25 mg/mL | ~49 mM |
| 2-Cl-IB-MECA | DMSO | 100 mg/mL | ~183.58 mM |
Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. If precipitation occurs, gentle warming and/or sonication can be employed to aid dissolution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of IB-MECA in DMSO. This high-concentration stock can then be used to prepare working solutions for various in vitro and in vivo applications.
Materials:
-
IB-MECA powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of IB-MECA:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 510.29 g/mol * 1000 mg/g = 5.10 mg
-
-
-
Weighing the compound:
-
Carefully weigh out the calculated mass of IB-MECA powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed IB-MECA to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
For most in vitro experiments, the DMSO stock solution needs to be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is low enough to not affect the experimental system (typically ≤0.1%).
Procedure:
-
Serial Dilution: Perform serial dilutions of the high-concentration DMSO stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration of IB-MECA.
-
DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment and use them on the same day.
Protocol 3: Preparation of Working Solutions for In Vivo Administration
The preparation of IB-MECA for in vivo studies requires careful consideration of the administration route and the vehicle used to ensure solubility and bioavailability.
Example for Intraperitoneal Injection (Suspension):
This protocol yields a suspended solution of 2.08 mg/mL.
-
Start with a 20.8 mg/mL stock solution of IB-MECA in DMSO.
-
To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
Mix the solution evenly. This will result in a suspended solution suitable for oral or intraperitoneal injection.
Example for Intraperitoneal Injection (Clear Solution):
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Start with a 20.8 mg/mL stock solution of IB-MECA in DMSO.
-
To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix the solution evenly.
Note: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of IB-MECA stock solutions.
| Storage Condition | Powder | In Solvent (DMSO) |
| -20°C | 3 years | 1 year |
| -80°C | - | 2 years |
| 4°C | 2 years | - |
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.
A3 Adenosine Receptor Signaling Pathway
IB-MECA exerts its effects by activating the A3 adenosine receptor, a G-protein coupled receptor (GPCR). The A3AR is primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. In some cell types, the A3AR can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). Furthermore, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Cl-IB-MECA In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the A3 adenosine receptor agonist, Cl-IB-MECA, in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cl-IB-MECA and why is its solubility a concern in in-vitro studies?
A1: Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide) is a highly selective and potent agonist for the A3 adenosine receptor (A3AR). Its hydrophobic nature can lead to poor solubility in aqueous solutions like cell culture media, which can result in precipitation. This precipitation can lead to inaccurate compound concentrations, flawed experimental results, and potential cytotoxicity.
Q2: What is the recommended solvent for preparing a stock solution of Cl-IB-MECA?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions of Cl-IB-MECA. It is capable of dissolving the compound at high concentrations.
Q3: I observed a precipitate in my cell culture medium after adding the Cl-IB-MECA stock solution. What are the likely causes?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. The primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of Cl-IB-MECA in the cell culture medium may be higher than its aqueous solubility limit.
-
"Solvent Shock": The rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium can cause the compound to crash out of solution.[1]
-
Low Temperature: Adding a cold stock solution to warmer media can decrease solubility.
-
Interactions with Media Components: Components in the culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q4: How can I avoid precipitation of Cl-IB-MECA in my in-vitro experiments?
A4: Several strategies can be employed to prevent precipitation:
-
Optimize Stock Solution Concentration: Prepare a stock solution in DMSO that is concentrated enough to minimize the volume of DMSO added to the culture medium (ideally ≤0.5% of the final volume).
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution of the stock in the media.[1]
-
Pre-warming: Gently warm both the stock solution and the cell culture medium to 37°C before mixing.
-
Proper Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform distribution.
-
Use of Surfactants: In some cases, the addition of a biocompatible surfactant, like Pluronic® F-68, to the culture medium can help maintain the solubility of hydrophobic compounds.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.
Solubility Data
The following table summarizes the solubility of Cl-IB-MECA in DMSO.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 54.47 |
Data sourced from multiple suppliers. The molecular weight of Cl-IB-MECA is 544.74 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Cl-IB-MECA Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Cl-IB-MECA for use in in-vitro experiments.
Materials:
-
Cl-IB-MECA powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator or 37°C water bath
Methodology:
-
Calculate the required amount of Cl-IB-MECA and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the Cl-IB-MECA powder accurately and transfer it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
(Optional) If the compound is difficult to dissolve, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light. Stock solutions in DMSO are generally stable for several months when stored properly.
Protocol 2: Preparation of Working Concentrations of Cl-IB-MECA in Cell Culture Medium
Objective: To prepare the final working concentrations of Cl-IB-MECA in cell culture medium while minimizing the risk of precipitation.
Materials:
-
Prepared Cl-IB-MECA stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or multi-well plates
Methodology:
-
Determine the final desired concentrations of Cl-IB-MECA for your experiment.
-
Calculate the volume of the DMSO stock solution needed for the highest concentration, ensuring the final DMSO concentration remains below 0.5%.
-
Perform a serial dilution in pre-warmed cell culture medium. For example, to prepare a 10 µM solution from a 10 mM stock, you can first make an intermediate dilution.
-
Add the stock solution dropwise to the pre-warmed medium while gently swirling the tube or plate to ensure immediate and thorough mixing.
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide below.
-
Include a vehicle control in your experimental setup, which contains the same final concentration of DMSO as the highest concentration of Cl-IB-MECA used.
Visualizations
A3 Adenosine Receptor (A3AR) Signaling Pathway
Activation of the A3 adenosine receptor by an agonist like Cl-IB-MECA initiates a cascade of intracellular events. A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.
Caption: A3 Adenosine Receptor Signaling Pathway.
Troubleshooting Workflow for Cl-IB-MECA Precipitation
This workflow provides a step-by-step guide to diagnose and resolve precipitation issues with Cl-IB-MECA in your in-vitro experiments.
Caption: Troubleshooting Cl-IB-MECA Precipitation.
References
Interpreting bell-shaped dose-response curves of A3AR agonists.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering bell-shaped dose-response curves in experiments involving A3 adenosine receptor (A3AR) agonists.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped dose-response curve and why is it observed with A3AR agonists?
A bell-shaped or biphasic dose-response curve is a non-monotonic relationship where the physiological or pharmacological effect of a substance increases with dose up to a certain point, after which higher doses lead to a diminished response.[1][2] This phenomenon is observed with some A3AR agonists, where low concentrations may elicit a protective or anti-inflammatory effect, while high concentrations can lead to a reduced or even opposite effect.[3][4][5] This is often attributed to receptor desensitization at higher agonist concentrations.
Q2: What are the potential molecular mechanisms underlying this biphasic response?
The bell-shaped response to A3AR agonists is thought to be multifactorial. The primary mechanism is believed to be agonist-induced receptor desensitization and internalization. At high concentrations, prolonged exposure to the agonist can lead to the phosphorylation of the A3AR by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G protein, thereby attenuating the signal. Subsequently, the receptor-arrestin complex is internalized into intracellular vesicles.
Other contributing factors could include:
-
Activation of opposing signaling pathways: A3ARs can couple to different G proteins (Gi and Gq) and also activate G protein-independent pathways, such as those involving phospholipase D (PLD) and RhoA. It is possible that different agonist concentrations differentially engage these pathways, leading to a biphasic net effect.
-
Receptor dimerization: Like many GPCRs, A3ARs can form dimers or higher-order oligomers. The conformational changes induced by agonist binding at one receptor protomer could allosterically modulate the signaling of the other, potentially contributing to a non-linear dose-response.
Q3: How does receptor desensitization, internalization, and downregulation contribute to the bell-shaped curve?
-
Desensitization: This is a rapid process (occurring within minutes) where the receptor becomes less responsive to the agonist, even while the agonist is still bound. This is a key driver of the descending limb of the bell-shaped curve at high agonist concentrations.
-
Internalization: Following desensitization, the receptor is removed from the cell surface and sequestered into intracellular compartments. This reduces the number of available receptors for the agonist to bind to, further contributing to the diminished response at high concentrations.
-
Downregulation: This is a longer-term process involving the degradation of the internalized receptors. While not the primary cause of the acute bell-shaped response, chronic agonist exposure can lead to a decrease in the total number of A3ARs in the cell, which can alter the cellular response to subsequent agonist stimulation.
Q4: What are the implications of a bell-shaped dose-response curve for drug development?
The presence of a bell-shaped dose-response curve has significant implications for the therapeutic application of A3AR agonists. It highlights the importance of careful dose-finding studies to identify the optimal therapeutic window. A dose that is too high may not only be less effective but could potentially lead to undesirable effects. This phenomenon underscores the principle that "more is not always better" in pharmacology.
Troubleshooting Guides
Issue: My dose-response curve for an A3AR agonist is not showing the expected bell shape.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Range | The bell shape may only be apparent within a specific concentration range. Expand the range of agonist concentrations tested, ensuring you have sufficient data points at both lower and higher concentrations. |
| Short Incubation Time | The desensitization and internalization processes that contribute to the bell shape are time-dependent. If the incubation time is too short, the descending limb of the curve may not be observed. Try increasing the incubation time with the agonist. |
| Cell Type and Receptor Expression Level | The magnitude of the bell-shaped response can vary between different cell types and is dependent on the expression level of A3AR. Ensure you are using a cell line known to express A3AR and consider quantifying the receptor expression level. |
| Assay-Specific Factors | The choice of assay can influence the observed dose-response. For example, a cAMP assay might show a different response curve compared to a β-arrestin recruitment assay. Consider using multiple, complementary assays to fully characterize the agonist's effect. |
| Agonist Purity and Stability | Ensure the purity and stability of your A3AR agonist. Degradation of the compound could lead to inaccurate concentrations and an altered dose-response. |
Issue: How can I differentiate between receptor desensitization and other causes of a biphasic response?
| Experimental Approach | Expected Outcome if Desensitization is the Cause |
| Time-Course Experiment | The decrease in response at high agonist concentrations will be more pronounced with longer incubation times. |
| Receptor Internalization Assay | Using techniques like immunofluorescence or flow cytometry with a fluorescently labeled agonist or antibody, you should observe a time- and concentration-dependent increase in intracellular receptor localization. |
| Use of a GRK Inhibitor | Inhibition of GRKs should attenuate the desensitization and shift the peak of the bell-shaped curve to the right, or even convert it to a sigmoidal curve. |
| Radioligand Binding Assay on Pre-treated Cells | Pre-treating cells with a high concentration of the agonist should lead to a decrease in the number of cell surface receptors (Bmax) in a subsequent radioligand binding assay. |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized guideline for a competitive radioligand binding assay to determine the affinity of an unlabeled A3AR agonist.
Materials:
-
Cell membranes prepared from cells expressing A3AR.
-
Radiolabeled A3AR antagonist (e.g., [³H]MRE 3008F20, [¹²⁵I]I-AB-MECA).
-
Unlabeled A3AR agonist (your test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known A3AR antagonist, e.g., 10 µM MRS1220).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing A3AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of varying concentrations of your unlabeled agonist or the non-specific binding control.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the unlabeled agonist concentration and fit the data to a one-site competition model to determine the Ki of your agonist.
| Parameter | Description |
| Kd | Dissociation constant of the radioligand, indicating its affinity for the receptor. |
| Bmax | Maximum number of binding sites, representing the total receptor density in the membrane preparation. |
| Ki | Inhibitory constant of the unlabeled agonist, indicating its affinity for the receptor. |
cAMP Assay
This protocol provides a general framework for measuring the inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation.
Materials:
-
Cells expressing A3AR.
-
Forskolin (an adenylyl cyclase activator).
-
A3AR agonist (your test compound).
-
cAMP assay kit (e.g., ELISA, HTRF).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Agonist Treatment: Pre-incubate the cells with varying concentrations of your A3AR agonist for 15-30 minutes.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for an additional 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log of the agonist concentration. The resulting curve should show a decrease in cAMP levels with increasing agonist concentration, which may exhibit a bell shape at higher concentrations.
Visualizations
A3AR Signaling Pathway Leading to Bell-Shaped Response
Caption: A3AR signaling pathway illustrating the dual outcomes of agonist binding.
Experimental Workflow for Investigating Bell-Shaped Dose-Response
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. Explain the Phenomenon of 'Non-Monotonic Dose-Response Curves' and Why It Complicates the Traditional Risk Assessment of EDCs → Learn [pollution.sustainability-directory.com]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of IB-MECA.
Welcome to the technical support center for N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing IB-MECA effectively while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is IB-MECA and what is its primary target?
IB-MECA is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor (GPCR).[1][2] It is widely used in research to investigate the physiological and pathological roles of the A₃AR in various systems, including cardiovascular, inflammatory, and cancer models.[1]
Q2: What are the known off-target effects of IB-MECA?
While IB-MECA is selective for the A₃AR, off-target effects can occur, particularly at higher concentrations (micromolar range). These may include:
-
Activation of other adenosine receptor subtypes: Although it has higher affinity for A₃AR, at elevated concentrations, IB-MECA can interact with A₁ and A₂A adenosine receptors.[1][2]
-
A₃AR-independent effects: Some studies have reported cellular effects of IB-MECA that are not mediated by the A₃AR. These can include influences on cell growth and apoptosis in cells lacking A₃AR expression.
-
Induction of apoptosis at high concentrations: Paradoxically, while low (nanomolar) concentrations of IB-MECA are often protective, high (micromolar) concentrations have been shown to induce apoptosis in various cell types.
-
Calcium mobilization and ROS generation: High concentrations of the related agonist, Cl-IB-MECA, have been shown to increase intracellular calcium and reactive oxygen species (ROS), leading to cell death.
Q3: How can I minimize the off-target effects of IB-MECA in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:
-
Optimize Concentration: Use the lowest effective concentration of IB-MECA that elicits a response in your system. Titrate the concentration to find the optimal window that maximizes A₃AR activation while minimizing off-target engagement. Nanomolar concentrations are generally recommended for selective A₃AR activation.
-
Use a More Selective Agonist: Consider using a more selective A₃AR agonist, such as 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA or Namodenoson), which exhibits significantly higher selectivity for A₃AR over A₁ and A₂A receptors.
-
Employ an A₃AR Antagonist: To confirm that the observed effects are A₃AR-mediated, use a selective A₃AR antagonist, such as MRS 1220. Pre-treatment with the antagonist should block the effects of IB-MECA if they are on-target.
-
Control Experiments: Include appropriate control groups in your experimental design. This includes vehicle controls and, if possible, cells that do not express A₃AR or have had the receptor knocked down or knocked out.
-
Monitor Cell Viability: Routinely assess cell viability using assays like MTT or Trypan Blue to identify any unintended cytotoxicity.
Troubleshooting Guide
Issue 1: I am observing unexpected or widespread cell death in my cultures treated with IB-MECA.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a low nanomolar range and titrate upwards. High micromolar concentrations of IB-MECA and its analogs can induce apoptosis.
-
-
Possible Cause 2: Off-target effects.
-
Solution: As described above, use a selective A₃AR antagonist (e.g., MRS 1220) to determine if the cell death is A₃AR-mediated. If the antagonist does not rescue the cells, the toxicity is likely due to off-target effects. Consider using a more selective agonist like Cl-IB-MECA.
-
-
Possible Cause 3: A₃AR-independent toxicity.
-
Solution: Test the effect of IB-MECA on a cell line that does not express A₃AR. If cell death still occurs, the effect is independent of the primary target.
-
Issue 2: The observed effect of IB-MECA is not blocked by a selective A₃AR antagonist.
-
Possible Cause: The effect is A₃AR-independent.
-
Solution: This strongly suggests an off-target or A₃AR-independent mechanism. Investigate alternative signaling pathways that might be affected by IB-MECA. Some studies have noted A₃AR-independent actions of IB-MECA analogs.
-
Data Presentation
Table 1: Binding Affinity (Ki) of IB-MECA and Related Compounds for Adenosine Receptor Subtypes
| Compound | A₃ Ki (nM) | A₁ Ki (nM) | A₂A Ki (nM) | Selectivity (A₁/A₃) | Selectivity (A₂A/A₃) |
| IB-MECA | 1.1 | 54 | 56 | ~49-fold | ~51-fold |
| Cl-IB-MECA (Namodenoson) | 0.33 | >1000 | >1000 | ~2500-fold | ~1400-fold |
Data compiled from multiple sources. Note that Ki values can vary between different experimental systems.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A₃ Adenosine Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the A₃AR.
Materials:
-
Cell membranes prepared from cells expressing the human A₃ adenosine receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: [¹²⁵I]I-AB-MECA or a suitable tritiated A₃AR antagonist.
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Non-specific binding control: A high concentration of a non-labeled adenosine receptor agonist (e.g., 100 µM NECA).
-
Test compound (e.g., IB-MECA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing A₃AR in ice-cold buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, add the following in a total volume of 100 µL:
-
Assay buffer
-
Cell membranes (typically 20-50 µg of protein)
-
Radioligand at a concentration near its Kd.
-
For total binding wells: Add vehicle.
-
For non-specific binding wells: Add the non-labeled ligand.
-
For competition wells: Add varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 10°C) for a sufficient time to reach equilibrium (e.g., 240 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀, which can then be converted to a Ki value.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
IB-MECA stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of IB-MECA concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: A3AR signaling pathways activated by IB-MECA.
Caption: Workflow for distinguishing on- and off-target effects.
References
Technical Support Center: Optimizing Cl-IB-MECA for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the A3 adenosine receptor (A3AR) agonist, 2-chloro-N6-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (Cl-IB-MECA), in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental process.
Q1: What is the recommended starting dosage for Cl-IB-MECA in an in vivo mouse study?
A1: The optimal dosage of Cl-IB-MECA is highly dependent on the animal model and the specific research question. For initial studies in mice, a range of 0.07 mg/kg to 0.7 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in models of ischemia-reperfusion injury.[1] In cancer models, a single peritumoral administration of 20 ng/mouse has been used to inhibit melanoma growth.[2][3] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q2: I am observing unexpected off-target effects. What could be the cause?
A2: While Cl-IB-MECA is a highly selective A3AR agonist, there are a few factors that could contribute to off-target effects:
-
High Concentrations: At micromolar concentrations, Cl-IB-MECA has been shown to induce effects that are independent of A3AR activation.[4][5] These can include inhibition of cell proliferation through mechanisms that are not blocked by A3AR antagonists.
-
A3AR-Independent Pathways: Some studies suggest that Cl-IB-MECA can have antitumor effects through both A3AR-dependent and -independent pathways.
-
Species-Specific Responses: The hemodynamic effects of A3AR agonists can vary between species. For instance, IB-MECA, a related compound, causes coronary dilation in rats that appears to be mediated by A2A receptor activation.
To troubleshoot, consider reducing the dosage, using a highly specific A3AR antagonist (like MRS 1191 or MRS 1523) as a negative control, and carefully characterizing the expression of A3AR in your model system.
Q3: I'm having trouble dissolving Cl-IB-MECA for in vivo administration. What is the recommended solvent?
A3: Cl-IB-MECA is sparingly soluble in aqueous solutions. For in vivo studies, it is commonly dissolved in dimethyl sulfoxide (DMSO) first, and then further diluted in a vehicle such as saline. For example, a vehicle of 50% DMSO in normal saline has been used for intravenous administration in dogs. Always prepare fresh solutions for in vivo experiments. It is crucial to test the vehicle alone as a control in your experiments to ensure it does not have any biological effects.
Q4: My results are inconsistent. What are some potential sources of variability?
A4: Inconsistent results can arise from several factors:
-
Route of Administration: The method of delivery (e.g., intraperitoneal, intravenous, peritumoral) can significantly impact the bioavailability and efficacy of the compound. Ensure consistent administration throughout your experiments.
-
Timing of Administration: The timing of Cl-IB-MECA administration relative to the experimental insult (e.g., ischemia, tumor implantation) is critical. For example, in ischemia-reperfusion models, administration before ischemia or at the time of reperfusion can yield different outcomes.
-
Animal Strain and Sex: The genetic background and sex of the animals can influence their response to A3AR agonists. It is important to be consistent with the animal model used.
Q5: Are there any known paradoxical effects of A3AR activation with Cl-IB-MECA?
A5: Yes, paradoxical effects have been reported. For instance, acute administration of an A3AR agonist during ischemia can sometimes worsen the outcome, whereas chronic pre-administration can be neuroprotective. Additionally, while A3AR activation is generally considered anti-inflammatory, in some contexts, particularly in rodents, it may trigger a pro-inflammatory response through mast cell degranulation.
In Vivo Dosage and Administration Summary
The following table summarizes dosages and administration routes of Cl-IB-MECA and the related compound IB-MECA from various in vivo studies.
| Compound | Species | Model | Dosage | Administration Route | Reference |
| Cl-IB-MECA | Mouse | Melanoma | 20 ng/mouse | Peritumoral (p.t.) | |
| Cl-IB-MECA | Mouse | Ischemia-Reperfusion | 0.021 - 0.7 mg/kg | Intraperitoneal (i.p.) | |
| Cl-IB-MECA | Mouse | Ischemia/Reperfusion Injury | 30 and 100 µg/kg | Intravenous (i.v.) | |
| Cl-IB-MECA | Mouse | Ischemia/Reperfusion Injury | 100 µg/kg i.v. bolus + 0.3 µg/kg/min s.c. | i.v. + subcutaneous | |
| IB-MECA | Dog | Myocardial Ischemia-Reperfusion | 100 µg/kg | Intravenous (i.v.) | |
| IB-MECA | Pig | Hemodynamic Effects | 5 µg/kg | Intravenous (i.v.) |
Key Signaling Pathways
Cl-IB-MECA, through its activation of the A3 adenosine receptor, modulates several key intracellular signaling pathways that are critical in cell proliferation, survival, and inflammation.
References
- 1. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adoptive immunotherapy with Cl-IB-MECA-treated CD8+ T cells reduces melanoma growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adoptive Immunotherapy with Cl-IB-MECA-Treated CD8+ T Cells Reduces Melanoma Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cl-IB-MECA inhibits human thyroid cancer cell proliferation independently of A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of IB-MECA in experimental solutions.
Welcome to the technical support center for IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), a selective A₃ adenosine receptor (A₃AR) agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of IB-MECA in experimental solutions, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing IB-MECA stock solutions?
A1: IB-MECA is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
Q2: What are the optimal storage conditions for IB-MECA stock solutions?
A2: For long-term storage, aliquoted DMSO stock solutions of IB-MECA should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year) in tightly sealed, amber vials to protect from light and moisture. Avoid repeated freeze-thaw cycles.
Q3: How should I prepare working solutions of IB-MECA for my experiments?
A3: It is recommended to prepare fresh working solutions for each experiment by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. For in vivo experiments, it is best to prepare the working solution on the same day of use. When diluting into aqueous solutions, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced effects on cells.[1][2][3] To prevent precipitation, add the DMSO stock to your aqueous solution while vortexing.[4]
Q4: What are the primary factors that can cause IB-MECA degradation in experimental solutions?
A4: The stability of small molecules like IB-MECA can be influenced by several factors, including:
-
pH: Extreme pH values can catalyze the hydrolysis of functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxidation: Reactive oxygen species in the solution can lead to oxidative degradation.
-
Enzymes: In biological systems, such as cell culture, enzymes present in the medium or secreted by cells could potentially metabolize IB-MECA.
Q5: Is IB-MECA stable in common cell culture media?
A5: The stability of IB-MECA in cell culture media can vary depending on the specific medium composition, incubation time, and temperature. It is advisable to perform a stability study under your specific experimental conditions to determine the degradation rate. A general protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of IB-MECA in experimental settings.
Issue 1: Precipitation of IB-MECA upon dilution in aqueous buffer or media.
-
Possible Cause 1: Low aqueous solubility of IB-MECA.
-
Solution: Ensure the final concentration of DMSO in the working solution is sufficient to maintain solubility, but still within the tolerated range for your experimental system (typically <0.5%).[1] When preparing the working solution, add the DMSO stock to the aqueous buffer or media while gently vortexing to facilitate mixing.
-
-
Possible Cause 2: The concentration of IB-MECA in the working solution exceeds its solubility limit.
-
Solution: If possible, lower the final concentration of IB-MECA in your experiment. If a high concentration is necessary, consider using a solubilizing agent, but be sure to include an appropriate vehicle control in your experimental design.
-
Issue 2: Inconsistent or weaker-than-expected biological activity of IB-MECA.
-
Possible Cause 1: Degradation of IB-MECA in the stock solution.
-
Solution: Ensure that stock solutions have been stored correctly at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles. Prepare fresh stock solutions if there is any doubt about the integrity of the current stock.
-
-
Possible Cause 2: Degradation of IB-MECA in the working solution during the experiment.
-
Solution: IB-MECA may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C). Perform a stability study as outlined in the "Experimental Protocols" section to determine the half-life of IB-MECA in your experimental setup. If significant degradation is observed, consider reducing the incubation time or replenishing the IB-MECA-containing medium during the experiment.
-
-
Possible Cause 3: Interaction with components of the experimental system.
-
Solution: Components in your buffer or cell culture medium (e.g., high concentrations of certain proteins) may interact with IB-MECA, reducing its effective concentration. Review the composition of your media and consider if any components are known to interact with adenosine analogs.
-
Issue 3: High background signal or off-target effects.
-
Possible Cause 1: High concentration of DMSO in the final working solution.
-
Solution: Determine the maximum DMSO concentration tolerated by your cells without inducing cytotoxicity or other off-target effects. Keep the final DMSO concentration in all experiments, including controls, below this threshold and consistent across all conditions.
-
-
Possible Cause 2: Formation of degradation products with biological activity.
-
Solution: If IB-MECA is degrading, its degradation products may have their own biological effects. Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products in your working solutions. If significant degradation is occurring, take steps to minimize it as described above.
-
Data Presentation
To ensure the reliability of your experimental results, it is crucial to determine the stability of IB-MECA under your specific experimental conditions. The following table provides a template for summarizing the quantitative data from such a stability study. You can populate this table by following the "Protocol for Assessing IB-MECA Stability in Experimental Solutions" provided in the next section.
| Condition | Time Point | % IB-MECA Remaining (Mean ± SD) |
| pH | ||
| pH 5.0 Buffer | 0 hr | 100 |
| 24 hr | ||
| 48 hr | ||
| pH 7.4 Buffer | 0 hr | 100 |
| 24 hr | ||
| 48 hr | ||
| pH 9.0 Buffer | 0 hr | 100 |
| 24 hr | ||
| 48 hr | ||
| Temperature | ||
| 4°C in pH 7.4 Buffer | 0 hr | 100 |
| 24 hr | ||
| 48 hr | ||
| 25°C in pH 7.4 Buffer | 0 hr | 100 |
| 24 hr | ||
| 48 hr | ||
| 37°C in pH 7.4 Buffer | 0 hr | 100 |
| 24 hr | ||
| 48 hr | ||
| Light Exposure | ||
| Dark (Control) | 0 hr | 100 |
| 24 hr | ||
| Light Exposed | 0 hr | 100 |
| 24 hr | ||
| Cell Culture Medium | ||
| Medium + 10% FBS | 0 hr | 100 |
| (37°C, 5% CO₂) | 24 hr | |
| 48 hr |
Experimental Protocols
Protocol for Assessing IB-MECA Stability in Experimental Solutions
This protocol describes a general method for determining the stability of IB-MECA under various experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
IB-MECA
-
Anhydrous DMSO
-
Buffers of various pH (e.g., citrate for pH 5, phosphate for pH 7.4, borate for pH 9)
-
Cell culture medium (with and without serum)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Temperature-controlled incubator
-
Light chamber (for photostability testing, compliant with ICH Q1B guidelines)
Procedure:
-
Preparation of IB-MECA Stock Solution:
-
Prepare a 10 mM stock solution of IB-MECA in anhydrous DMSO.
-
-
Preparation of Test Solutions:
-
For each condition to be tested (different pH buffers, cell culture media, etc.), prepare a working solution of IB-MECA at the desired final concentration (e.g., 10 µM) by diluting the DMSO stock. Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).
-
Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
-
-
Incubation:
-
For each condition, aliquot the test solution into several amber vials.
-
Time Zero (T=0) Sample: Immediately take a sample from each condition and analyze it by HPLC as described below.
-
Temperature Stability: Place the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
pH Stability: Incubate the vials containing buffers of different pH at a constant temperature (e.g., 37°C).
-
Photostability: Expose one set of vials to a light source that meets ICH Q1B guidelines for a specified duration. Keep a parallel set of vials wrapped in aluminum foil as a dark control.
-
Cell Culture Medium Stability: Incubate the vials containing cell culture medium in a cell culture incubator (37°C, 5% CO₂).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each condition.
-
If the sample contains protein (e.g., cell culture medium with serum), precipitate the protein by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the protein. Collect the supernatant for analysis.
-
Store samples at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method to separate IB-MECA from potential degradation products. A reverse-phase C18 column is a good starting point.
-
An example of a mobile phase could be a gradient of acetonitrile and water, both containing 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength where IB-MECA has strong absorbance (this can be determined by a UV scan).
-
Inject the samples from each time point and condition.
-
-
Data Analysis:
-
Identify the peak corresponding to IB-MECA based on its retention time from the T=0 sample.
-
Integrate the peak area of IB-MECA for each sample.
-
Calculate the percentage of IB-MECA remaining at each time point relative to the T=0 sample for each condition using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining versus time for each condition to determine the degradation kinetics.
-
Visualizations
Signaling Pathway
Caption: A3 Adenosine Receptor (A3AR) Signaling Pathway activated by IB-MECA.
Experimental Workflow
Caption: Experimental workflow for assessing IB-MECA stability.
Troubleshooting Logic
Caption: Troubleshooting flowchart for inconsistent IB-MECA activity.
References
Technical Support Center: Managing I-AB-MECA Cross-Reactivity with Adenosine Receptors
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the cross-reactivity of I-AB-MECA with various adenosine receptors. Find troubleshooting tips and frequently asked questions to ensure the accuracy and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cross-reactivity a concern?
This compound (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) is a high-affinity agonist radioligand commonly used for studying the A3 adenosine receptor (A3AR).[1][2] However, it is not entirely selective and can bind to other adenosine receptor subtypes, namely A1 and A2A receptors, which can lead to off-target effects and misinterpretation of experimental data.[3] Understanding and accounting for this cross-reactivity is crucial for accurately attributing observed biological effects to the A3AR.
Q2: How significant is the cross-reactivity of this compound with other adenosine receptors?
While this compound has the highest affinity for the A3AR, its binding to A1AR and A2AAR can be significant, especially at higher concentrations. The selectivity of a related compound, IB-MECA, is reported to be about 50-fold for A3 versus A1 or A2A receptors.[1][2] The radioiodinated version, [¹²⁵I]this compound, used in binding assays, also binds to A1 and A2A subtypes in brain autoradiographic studies.
Q3: What are the potential consequences of ignoring this compound cross-reactivity in my experiments?
Ignoring the cross-reactivity of this compound can lead to several experimental pitfalls:
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Inaccurate Data Interpretation: Attributing a biological response solely to A3AR activation when other receptors (A1 or A2A) might be contributing.
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Misleading Structure-Activity Relationships (SAR): Incorrectly identifying the pharmacophore responsible for an observed effect.
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Poor Translatability of Results: In vivo effects may be a composite of interactions with multiple receptor subtypes, leading to a disconnect with in vitro findings.
Q4: Are there more selective alternatives to this compound for studying the A3 adenosine receptor?
Yes, several other agonists have been developed with improved selectivity for the A3AR. For instance, Cl-IB-MECA (2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide) displays significantly higher selectivity for A3AR over A1AR and A2AAR, with some reports indicating a 2500- and 1400-fold selectivity for rat A3 vs A1 and A2A receptors, respectively. Using such highly selective compounds in parallel with this compound can help to confirm that the observed effects are indeed mediated by the A3AR.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in functional assays. | Off-target effects due to this compound binding to A1 or A2A receptors. | 1. Use Selective Antagonists: Include selective antagonists for A1AR (e.g., DPCPX) and A2AAR (e.g., ZM 241385) to block potential off-target effects. 2. Perform Control Experiments: Use a more selective A3AR agonist, such as Cl-IB-MECA, to confirm that the response is mediated by A3AR. 3. Concentration-Response Curves: Generate full concentration-response curves to identify potential contributions from lower-affinity receptor interactions at higher this compound concentrations. |
| High non-specific binding in radioligand binding assays. | [¹²⁵I]this compound binding to non-A3 adenosine receptors or other sites. | 1. Optimize Assay Conditions: Adjust buffer composition, incubation time, and temperature to minimize non-specific binding. 2. Use a Selective Competitor: Determine non-specific binding using a high concentration of a selective A3AR antagonist (e.g., MRS 1220 for human A3AR) instead of a non-selective ligand like NECA. 3. Confirm with Knockout/Knockdown Models: If available, use cells or tissues lacking A1AR or A2AAR to validate A3AR-specific binding. |
| Difficulty in replicating literature findings. | Variations in experimental conditions, cell lines, or species differences in receptor pharmacology. | 1. Standardize Protocols: Ensure your experimental protocols for membrane preparation, binding assays, and functional assays are consistent and well-documented. 2. Consider Species Differences: Be aware that the affinity and selectivity of adenosine receptor ligands can vary between species (e.g., rat vs. human). 3. Cell Line Authentication: Verify the identity and receptor expression levels of your cell lines. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of this compound and related compounds for different adenosine receptor subtypes. These values are essential for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki, nM) of Adenosine Receptor Ligands
| Compound | A1 Receptor | A2A Receptor | A3 Receptor |
| IB-MECA | 54 | 56 | 1.1 |
| Cl-IB-MECA | >1000 | >1000 | 0.33 (rat) |
| CB-MECA | 105 | - | 1.0 (rabbit) |
| [¹²⁵I]this compound | - | - | 0.59 (human) |
Data compiled from sources. Note that Ki values can vary depending on the species and experimental conditions.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is a generalized guideline for determining the binding affinity of this compound.
-
Membrane Preparation:
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Culture cells stably expressing the target adenosine receptor subtype (e.g., CHO or HEK-293 cells).
-
Harvest and homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate to remove nuclei and debris.
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Pellet the membranes by high-speed centrifugation, wash, and resuspend in the assay buffer.
-
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Binding Reaction:
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In assay tubes, combine the cell membrane preparation with increasing concentrations of unlabeled this compound (for competition assays) or a fixed concentration of [¹²⁵I]this compound (for saturation assays).
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For total binding, add only the radioligand and membranes.
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For non-specific binding, add a high concentration of a non-selective agonist (like NECA) or a subtype-selective antagonist.
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Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd (dissociation constant) and Bmax (maximum receptor density) for saturation experiments, or Ki (inhibition constant) for competition experiments.
-
Protocol 2: Functional Assay (cAMP Accumulation)
This protocol measures the functional consequence of receptor activation.
-
Cell Preparation:
-
Seed cells expressing the adenosine receptor of interest in multi-well plates.
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure:
-
Pre-treat cells with an adenosine deaminase inhibitor (e.g., ADA) to prevent the breakdown of adenosine agonists.
-
To block potential cross-reactivity, pre-incubate with selective antagonists for A1AR or A2AAR if necessary.
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Stimulate the cells with varying concentrations of this compound or other agonists for a defined period.
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP concentration against the agonist concentration.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the curves.
-
Visualizations
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs). A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. A2A and A2B receptors, on the other hand, couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. The A3AR has also been shown to activate other signaling pathways, such as the Wnt pathway, which can influence cell growth and proliferation.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cross-reactivity of this compound.
Caption: Workflow for assessing this compound cross-reactivity.
Logical Relationship for Troubleshooting
This diagram outlines the decision-making process for troubleshooting unexpected results with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Improving the reproducibility of experiments using Cl-IB-MECA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments using 2-Chloro-N6-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (Cl-IB-MECA), a selective A3 adenosine receptor (A3AR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cl-IB-MECA?
A1: Cl-IB-MECA is a high-affinity and highly selective agonist for the A3 adenosine receptor (A3AR), with a Ki of approximately 0.33 nM. Its binding to A3AR, a G protein-coupled receptor, can trigger various intracellular signaling pathways. These pathways include the inhibition of adenylyl cyclase and the regulation of mitogen-activated protein kinase (MAPK) pathways, which in turn modulate transcription and can lead to anti-inflammatory and anti-cancer effects.[1][2]
Q2: Are all effects of Cl-IB-MECA mediated through the A3 adenosine receptor?
A2: While Cl-IB-MECA is a potent A3AR agonist, some studies have shown that it can exert effects through A3AR-independent pathways, particularly at higher concentrations.[3][4] Therefore, it is crucial to use A3AR-specific antagonists, such as MRS1191 or MRS1523, as controls to confirm the involvement of A3AR in the observed effects.
Q3: Why am I observing a bell-shaped dose-response curve with Cl-IB-MECA?
A3: Bell-shaped dose-response curves are a known phenomenon with A3AR agonists like Cl-IB-MECA. This can occur because at higher concentrations, the agonist may lead to receptor desensitization or activate other adenosine receptor subtypes, which could have opposing effects. It is recommended to perform a wide range of concentrations to fully characterize the dose-response relationship.
Q4: What are the optimal concentrations of Cl-IB-MECA for in vitro experiments?
A4: The optimal concentration of Cl-IB-MECA is highly dependent on the cell type and the specific biological question being investigated. In many cancer cell lines, cytotoxic effects are observed at micromolar concentrations (e.g., 10-50 µM), while A3AR activation and signaling modulation can occur at nanomolar concentrations (e.g., 20-50 nM). It is essential to perform dose-response experiments to determine the optimal concentration for your specific experimental system.
Q5: How should I prepare and store Cl-IB-MECA?
A5: Cl-IB-MECA is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in your experiment is low and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of Cl-IB-MECA treatment. | 1. Low A3AR expression in the cell line: Not all cell lines express A3AR at sufficient levels. 2. Incorrect concentration: The concentration used may be too low to elicit a response. 3. Degraded compound: Improper storage may have led to the degradation of Cl-IB-MECA. | 1. Verify A3AR expression: Confirm A3AR expression in your cell line at the protein level using Western blot or at the mRNA level using RT-qPCR. 2. Perform a dose-response study: Test a wide range of Cl-IB-MECA concentrations (e.g., from nanomolar to micromolar) to identify the optimal working concentration. 3. Use a fresh stock of Cl-IB-MECA: Ensure the compound has been stored correctly and prepare a fresh stock solution. |
| High variability between experimental replicates. | 1. Inconsistent cell density: Variations in the number of cells seeded can lead to inconsistent results. 2. Inconsistent treatment duration: The timing of Cl-IB-MECA addition and the duration of treatment must be precise. 3. Cell passage number: The phenotype and receptor expression of cell lines can change with high passage numbers. | 1. Standardize cell seeding: Use a consistent cell seeding density for all experiments. 2. Standardize treatment protocol: Ensure precise timing for all treatment steps. 3. Use low-passage cells: Maintain a stock of low-passage cells and avoid using cells that have been in culture for an extended period. |
| Unexpected or contradictory results compared to published literature. | 1. A3AR-independent effects: The observed effect might not be mediated by the A3AR. 2. Cell line-specific responses: Different cell lines can respond differently to Cl-IB-MECA. 3. Paradoxical effects: Cl-IB-MECA can have opposing effects at different concentrations (e.g., pro-survival at low doses, pro-apoptotic at high doses). | 1. Use an A3AR antagonist: Include a control group treated with an A3AR antagonist (e.g., MRS1191) prior to Cl-IB-MECA treatment to confirm A3AR dependency. 2. Thoroughly characterize your cell line: Be aware of the specific characteristics of your chosen cell line. 3. Carefully consider the dose-response: Acknowledge the possibility of bell-shaped or paradoxical dose-responses in your data interpretation. |
| Difficulty dissolving Cl-IB-MECA. | Poor solubility in aqueous solutions. | Prepare a stock solution in DMSO: Cl-IB-MECA is readily soluble in DMSO. For working solutions, dilute the DMSO stock into your aqueous buffer or media, ensuring the final DMSO concentration is low. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from studies investigating the cytotoxic effects of Cl-IB-MECA on cancer cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of Cl-IB-MECA in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cl-IB-MECA (e.g., 0.02 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Cl-IB-MECA concentration).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general guideline for analyzing changes in protein expression following Cl-IB-MECA treatment.
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of Cl-IB-MECA or vehicle control for the specified time (e.g., 24 or 48 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., β-catenin, Akt, ERK, cyclin D1) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Quantitative Data Summary
Table 1: IC50 Values of Cl-IB-MECA in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| JoPaca-1 | Pancreatic Carcinoma | 25.26 ± 1.6 | |
| Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 |
Table 2: Functional Assay of Cl-IB-MECA and Antagonist MRS 1220
| Compound | Assay | EC50/IC50 (nM) | Reference |
| Cl-IB-MECA | A3AR Activation | 32.28 ± 11.2 | |
| MRS 1220 | A3AR Inhibition | 1.41 ± 0.9 |
Visualizations
Caption: Signaling pathways modulated by Cl-IB-MECA.
Caption: General experimental workflow for studying Cl-IB-MECA effects.
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with unexpected results in A3 adenosine receptor agonist experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate unexpected results in A3 adenosine receptor (A3AR) agonist experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My A3AR agonist shows different potency and efficacy in different functional assays. Why is this happening?
This is a common and important observation known as "biased agonism" or "functional selectivity." An A3AR agonist may not activate all downstream signaling pathways equally. The A3AR, a G protein-coupled receptor (GPCR), can signal through various pathways, including the canonical Gαi-mediated inhibition of adenylyl cyclase and alternative pathways involving β-arrestin recruitment or activation of MAP kinases.[1][2][3]
Troubleshooting Steps:
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Characterize Multiple Pathways: Do not rely on a single assay to define an agonist's properties.[1] It is recommended to use a panel of assays that measure different signaling endpoints.
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Reference Agonist: Include a well-characterized, "unbiased" reference agonist like NECA in your experiments to compare the signaling profile of your test compound.[2]
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Cellular Context: The expression levels of signaling partners (G proteins, β-arrestins) can vary between cell lines, influencing the observed agonist bias. Ensure you are using an appropriate and well-characterized cell model.
FAQ 2: I'm observing a bell-shaped dose-response curve with my A3AR agonist. Is this normal?
Yes, a bell-shaped dose-response curve is a frequently reported phenomenon for A3AR agonists. This means that as the agonist concentration increases, the response reaches a peak and then declines at higher concentrations.
Potential Causes and Solutions:
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Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, a process involving receptor phosphorylation and internalization, which reduces the signaling response.
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Solution: Reduce the incubation time with the agonist or perform time-course experiments to find the optimal window for measuring the response.
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Off-Target Effects: At higher concentrations, the selectivity of your agonist may decrease, leading to activation of other adenosine receptor subtypes (e.g., A1, A2A, A2B) that may have opposing effects.
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Solution: Use selective antagonists for other adenosine receptor subtypes to confirm that the observed effect is mediated by A3AR. Also, test the agonist in cell lines that do not express other adenosine receptors.
-
-
Activation of Counteracting Pathways: High agonist concentrations might trigger signaling pathways that counteract the primary measured response.
FAQ 3: My A3AR agonist has a protective effect at low concentrations but is toxic at high concentrations. How do I interpret this?
This paradoxical effect is a known characteristic of A3AR signaling. Low-level, acute activation of A3AR is often associated with protective cellular responses, such as in preconditioning against ischemia. In contrast, intense or prolonged activation at high agonist concentrations can act as a lethal input, inducing apoptosis.
Experimental Considerations:
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Concentration Range: It is crucial to test a wide range of agonist concentrations to identify the therapeutic window.
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Apoptosis Assays: If you suspect concentration-dependent toxicity, perform apoptosis assays (e.g., caspase activation, TUNEL staining) to confirm this.
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Context is Key: The dual nature of A3AR signaling means that the therapeutic application of an agonist will be highly dependent on the dosage and the specific pathological context.
FAQ 4: My results with a specific A3AR antagonist are not consistent with published data. What could be the reason?
Significant species differences exist in the pharmacology of A3AR, particularly for antagonists. An antagonist that is potent and selective for human A3AR may have much lower affinity for the rodent receptor, and vice versa.
Troubleshooting Steps:
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Verify Species Specificity: Double-check the reported species selectivity of your antagonist. Ensure it is appropriate for your experimental model (e.g., human, rat, mouse).
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Use Multiple Antagonists: If possible, confirm your findings using a different antagonist with a distinct chemical structure.
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Binding Assays: Perform radioligand binding assays to experimentally determine the affinity of your antagonist for the specific receptor (species and cell line) you are using.
FAQ 5: A compound I expected to be a neutral antagonist is reducing the basal activity in my assay. What is happening?
This phenomenon is known as "inverse agonism." Some GPCRs, including A3AR, can have a certain level of constitutive (basal) activity even in the absence of an agonist. An inverse agonist is a ligand that binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling.
Key Points:
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Assay-Dependence: Inverse agonism may be more apparent in certain assays than others. For example, it might be observable in a β-arrestin recruitment assay but not in a mini-Gαi recruitment assay.
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Re-characterization: If you observe a decrease in basal signal, your compound may be an inverse agonist rather than a neutral antagonist. This should be further characterized.
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Functional Consequences: Inverse agonism can have distinct therapeutic implications compared to neutral antagonism.
Quantitative Data Summary
Table 1: Example Potency (EC50) and Efficacy (Emax) of A3AR Agonists in Different Assays
| Agonist | Assay Type | Cell Line | EC50 (nM) | Emax (% of NECA) | Reference |
| NECA | β-arrestin 2 Recruitment | HEK293 | 217 | 100% | |
| miniGαi Recruitment | HEK293 | 217 | 100% | ||
| 2-Cl-IB-MECA | β-arrestin 2 Recruitment | HEK293 | 39.0 | 52.9% | |
| miniGαi Recruitment | HEK293 | 30.5 | 41.9% | ||
| cAMP Inhibition | CHO | ~1-10 | ~100% | ||
| Calcium Mobilization | HL-60 | Varies | Varies |
This table is a compilation of representative data and illustrates the variability of agonist parameters across different assays. Actual values may vary depending on specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of an A3AR agonist to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase.
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Cell Culture: Culture CHO-K1 cells stably expressing the human A3AR in Ham's F-12 medium supplemented with 10% FBS and a selection antibiotic.
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Cell Plating: Seed cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.
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Assay Buffer Preparation: Prepare an assay buffer containing HBSS, 20 mM HEPES, and 100 µM IBMX (a phosphodiesterase inhibitor).
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Agonist and Forskolin Preparation: Prepare serial dilutions of the A3AR agonist. Prepare a solution of forskolin (an adenylyl cyclase activator) at a final concentration of 10 µM.
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Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the A3AR agonist at various concentrations and incubate for 15 minutes at 37°C.
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Add forskolin to all wells (except for the basal control) and incubate for another 15 minutes at 37°C.
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Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated A3AR, a key step in receptor desensitization and G protein-independent signaling.
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Cell Line: Use a cell line engineered to express A3AR fused to a reporter tag (e.g., a fragment of a luciferase or β-galactosidase enzyme) and β-arrestin fused to the complementary fragment (e.g., NanoBiT, PathHunter).
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well plate at an appropriate density and incubate overnight.
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Agonist Preparation: Prepare serial dilutions of the A3AR agonist in the assay buffer provided with the kit.
-
Assay Procedure:
-
Remove the culture medium.
-
Add the agonist dilutions to the wells.
-
Incubate for the recommended time (e.g., 60-90 minutes) at 37°C or room temperature, as per the assay kit instructions.
-
Add the detection reagents.
-
Measure the signal (e.g., luminescence or chemiluminescence) using a plate reader.
-
-
Data Analysis: Normalize the data to a reference agonist or a vehicle control. Plot the response against the logarithm of the agonist concentration and determine the EC50 and Emax.
Visualizations
A3AR Signaling Pathways
Caption: Simplified A3AR signaling pathways.
Experimental Workflow for Agonist Characterization
Caption: Workflow for A3AR agonist characterization.
Troubleshooting Logic for Bell-Shaped Dose-Response
Caption: Troubleshooting bell-shaped dose-response curves.
References
- 1. Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Binding Selectivity of I-AB-MECA and Other Adenosine A3 Receptor Radioligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding selectivity of the adenosine A3 receptor (A3AR) agonist radioligand, [¹²⁵I]I-AB-MECA, against other commonly used radioligands. The selection of a radioligand with high affinity and selectivity is paramount for the accurate characterization of receptor pharmacology and the development of novel therapeutics targeting the A3AR. This document summarizes key binding affinity data, details the experimental protocols used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Profile of A3AR Radioligands
The following table summarizes the binding affinities (Ki in nM) of this compound and other selected radioligands for the human adenosine A1, A2A, and A3 receptors. The selectivity ratio, a critical parameter for assessing a radioligand's specificity, is calculated as the ratio of Ki values for the A1 or A2A receptor to the A3 receptor. A higher ratio indicates greater selectivity for the A3AR.
| Radioligand | Type | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1/A3 Selectivity Ratio | A2A/A3 Selectivity Ratio | Cell Line |
| [¹²⁵I]this compound | Agonist | 3.42[1] | 25.1[1] | 1.48[1] | 2.3 | 17.0 | CHO[1] |
| IB-MECA | Agonist | 54[2] | 56 | 1.1 | 49.1 | 50.9 | Not Specified |
| Cl-IB-MECA | Agonist | >10000 | >10000 | 1.4 | >7142 | >7142 | CHO |
| [³H]PSB-11 | Antagonist | - | - | 3.5 | - | - | CHO |
| [³H]MRE 3008F20 | Antagonist | >1000 | >1000 | 0.82 | >1220 | >1220 | CHO |
Note: Ki values can vary depending on the experimental conditions, including the cell line and specific assay protocol used. The data presented here is for comparative purposes.
Mandatory Visualization
Adenosine A3 Receptor Signaling Pathway
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi proteins. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Downstream of these events, the A3AR can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, influencing cellular processes such as proliferation, inflammation, and apoptosis.
Caption: Adenosine A3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The determination of binding affinity (Ki) and selectivity of a radioligand is typically performed using a competitive radioligand binding assay. This workflow outlines the key steps involved in such an experiment.
Caption: Workflow of a typical radioligand binding assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established procedures for radioligand binding assays using cell membranes from transfected cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.
Cell Culture and Membrane Preparation
-
Cell Culture: CHO or HEK-293 cells stably expressing the human adenosine A3 receptor are cultured in appropriate media (e.g., DMEM/F12 or MEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: Confluent cells are washed with phosphate-buffered saline (PBS) and harvested by scraping.
-
Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenized using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Final Preparation: The membrane pellet is washed and resuspended in assay buffer. The total protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay. Membranes are then stored at -80°C until use.
Radioligand Binding Assay (Competitive Inhibition)
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, with a pH of 7.4.
-
Incubation Mixture: The assay is performed in a final volume of 100-250 µL in 96-well plates. Each well contains:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of the radioligand (e.g., ~0.15-1.0 nM [¹²⁵I]this compound).
-
Varying concentrations of the unlabeled competing ligand.
-
-
Incubation: The plates are incubated for a specified time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Defining Non-Specific Binding: To determine non-specific binding, a separate set of tubes is incubated with a high concentration of a non-selective agonist, such as 10 µM NECA.
-
Termination of Assay: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma or beta scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.
-
IC₅₀ Determination: The specific binding data is then plotted against the logarithm of the competitor concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis using software such as Prism.
-
Ki Calculation: The binding affinity (Ki) of the competing ligand is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
References
A Comparative In Vivo Analysis of IB-MECA and MRS1523 in Modulating A3 Adenosine Receptor Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the A3 adenosine receptor (A3AR) agonist, IB-MECA, and the A3AR antagonist, MRS1523. The data presented herein, derived from peer-reviewed studies, highlights the opposing yet complementary roles of these compounds in elucidating A3AR-mediated physiological and pathophysiological processes.
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), also known as Piclidenoson, is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1][2] Its activation of A3AR has been shown to induce anti-inflammatory and anti-cancer effects.[3] Conversely, MRS1523 is a selective A3AR antagonist, effectively blocking the receptor and counteracting the effects of agonists like IB-MECA.[4] The primary in vivo application of MRS1523 in studies involving IB-MECA is to confirm that the observed effects of IB-MECA are specifically mediated through the A3AR.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from in vivo studies that utilized both IB-MECA and MRS1523, demonstrating the specific antagonistic effect of MRS1523 on IB-MECA's activity.
Table 1: Efficacy in a Chronic Cerebral Ischemia Mouse Model
| Treatment Group | Memory Retention Score (s) | p-ERK Expression (relative to sham) | MAP-2 Expression (relative to sham) | GFAP Expression (relative to sham) | IFN-β Expression (relative to sham) |
| Sham | Baseline | 1.0 | 1.0 | 1.0 | 1.0 |
| Vehicle | Decreased (p < 0.05 vs. IB-MECA) | Increased | Decreased | Increased | Increased |
| IB-MECA | Increased (p < 0.05 vs. vehicle) | Decreased (p < 0.01 vs. vehicle) | Increased (p < 0.01 vs. vehicle) | Decreased (p < 0.05 vs. vehicle) | Increased (p < 0.01 vs. vehicle) |
| IB-MECA + MRS1523 | Suppressed IB-MECA effect | Suppressed IB-MECA effect | Suppressed IB-MECA effect | Suppressed IB-MECA effect | Suppressed IB-MECA effect |
Data synthesized from a study on a mouse model of chronic cerebral ischemia (CCI) induced by unilateral common carotid artery occlusion.
Table 2: Modulation of Neuropathic Pain in Rats
| Treatment Group | Paw Withdrawal Threshold (g) | Spinal Cord IL-1β Levels | Brainstem BDNF Levels |
| Control | Baseline | Baseline | Baseline |
| Neuropathic Pain (NP) Model | Decreased | No significant change | Increased |
| NP + IB-MECA | Increased (Reversed hyperalgesia) | No significant change | Decreased (Reversed increase) |
| NP + IB-MECA + MRS1523 | Blocked IB-MECA's anti-allodynic effects | - | - |
Data synthesized from studies on rat models of chronic inflammatory and neuropathic pain.
Signaling Pathways and Experimental Workflow
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist such as IB-MECA, it primarily couples to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events, including the modulation of mitogen-activated protein kinase (MAPK) pathways, which ultimately influence cellular processes like cell growth, apoptosis, and inflammation. MRS1523 acts by blocking the initial binding of agonists to the receptor, thereby preventing the initiation of this signaling cascade.
Caption: A3AR signaling initiated by IB-MECA and blocked by MRS1523.
Comparative In Vivo Experimental Workflow: Chronic Cerebral Ischemia Model
The following diagram illustrates a typical experimental workflow used to compare the in vivo effects of IB-MECA and its blockade by MRS1523 in a mouse model of chronic cerebral ischemia.
Caption: Workflow for comparing IB-MECA and MRS1523 in a CCI mouse model.
Experimental Protocols
Chronic Cerebral Ischemia (CCI) in Mice
-
Animal Model : A mouse model of CCI is established using unilateral common carotid artery occlusion to induce white matter lesions.
-
Drug Administration :
-
IB-MECA is administered by intraperitoneal injection.
-
MRS1523 is co-administered with IB-MECA to the antagonist group.
-
-
Behavioral Assessment : The inhibitory avoidance test is used to evaluate memory performance. A reduced memory retention score indicates a deficit.
-
Biochemical Analysis : Post-mortem brain tissue is collected. Western blot assays and immunohistochemistry are used to assess the expression levels of key proteins such as microtubule-associated protein 2 (MAP-2), neurofilament, phosphorylated extracellular signal-regulated kinase (p-ERK), glial fibrillary acidic protein (GFAP), and interferon-beta (IFN-β).
Neuropathic Pain Model in Rats
-
Animal Model : Neuropathic pain is induced in rats, for example, by chronic constriction injury (CCI) of the sciatic nerve.
-
Drug Administration :
-
IB-MECA is administered, often intraperitoneally or intrathecally.
-
The A3AR antagonist MRS1523 is administered prior to or concurrently with IB-MECA to verify the receptor's involvement.
-
-
Nociceptive Testing : Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured. Thermal hyperalgesia can be assessed using the hot plate test.
-
Neurochemical Analysis : Brainstem and spinal cord tissues are collected for analysis. ELISA is used to measure levels of cytokines (e.g., IL-1β) and neurotrophic factors (e.g., BDNF).
References
A Guide to Validating Experimental Findings with A3 Adenosine Receptor Antagonists
For researchers and drug development professionals, the validation of experimental findings is a critical step in the scientific process. This guide provides a comprehensive comparison of commercially available A3 adenosine receptor (A3AR) antagonists, offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma.[1][2][3] Consequently, a variety of selective antagonists have been developed to probe its function and therapeutic potential. However, significant pharmacological differences exist between species, particularly between human and rodent A3ARs, making the careful selection of antagonists paramount for the successful translation of preclinical findings.[4][5]
Comparative Analysis of A3AR Antagonists
The following tables summarize the binding affinities (Ki) and, where available, the functional potencies (IC50/Kb) of commonly used A3AR antagonists across human, rat, and mouse receptors. This data is essential for selecting an antagonist with the appropriate potency and selectivity for your experimental model.
Table 1: Binding Affinities (Ki, nM) of Selected A3AR Antagonists across Species
| Compound | Human A3AR | Rat A3AR | Mouse A3AR | Reference(s) |
| MRS1523 | 18.9 - 43.9 | 113 - 216 | 349 | |
| DPTN | 1.65 | 8.53 | 9.61 | |
| MRS1220 | 0.59 | >10,000 | >10,000 | |
| MRE 3008F20 | 0.82 | >10,000 | N/A | |
| VUF5574 | Potent (nM range) | Inactive | Inactive | |
| PSB-10 | 2.34 (inverse agonist) | N/A | N/A | |
| PSB-11 | 2.34 | Inactive | 6,360 |
N/A: Data not available. It is important to note that Ki values can vary between studies due to different experimental conditions.
Table 2: Selectivity Profile of Key A3AR Antagonists (Ki, nM)
| Compound | Human A1AR | Human A2AAR | Human A2BAR | Human A3AR | A1/A3 Selectivity | A2A/A3 Selectivity | Reference(s) |
| MRS1523 | ~2600 (rat) | ~2000 (rat) | N/A | 113 (rat) | ~23-fold (rat) | ~18-fold (rat) | |
| DPTN | 162 | 121 | 230 | 1.65 | ~98-fold | ~73-fold | |
| MRS1220 | 231 | 25 | N/A | 0.59 | ~391-fold | ~42-fold | |
| MRE 3008F20 | 1198 | 135 | 2026 | 0.82 | ~1461-fold | ~165-fold |
Selectivity is calculated as the ratio of Ki for the off-target receptor to the Ki for the A3AR. Higher values indicate greater selectivity.
Experimental Protocols for Antagonist Validation
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments used to validate the activity of A3AR antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the A3AR by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of an antagonist for the A3AR.
Materials:
-
Cell membranes expressing the A3AR (human, rat, or mouse)
-
Radioligand (e.g., [¹²⁵I]I-AB-MECA)
-
Test antagonist at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known A3AR agonist like IB-MECA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test antagonist.
-
In a parallel set of tubes, incubate the membranes with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the antagonist, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A3AR activation.
Objective: To determine the functional potency (IC50 or Kb) of an antagonist.
Materials:
-
Whole cells expressing the A3AR (e.g., CHO or HEK293 cells)
-
A3AR agonist (e.g., Cl-IB-MECA)
-
Test antagonist at various concentrations
-
Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of an A3AR agonist in the presence of forskolin.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a suitable assay kit.
-
The antagonist's potency is determined by its ability to reverse the agonist-induced decrease in cAMP levels.
-
Data is plotted as a concentration-response curve to determine the IC50, which can be converted to a Kb value using the Schild equation for competitive antagonists.
Mandatory Visualizations
To further clarify the experimental processes and underlying biological pathways, the following diagrams have been generated using Graphviz.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor, upon activation by an agonist like adenosine, couples to inhibitory G proteins (Gi/o) to inhibit adenylate cyclase activity, leading to a decrease in intracellular cAMP levels. A3AR antagonists block this activation, thereby preventing the downstream cellular effects.
Workflow for Validating an A3AR Antagonist
This workflow outlines the key steps in validating a novel A3AR antagonist. Initial in vitro characterization of binding affinity, functional potency, and selectivity is crucial before proceeding to more complex in vivo or ex vivo models to assess therapeutic potential.
Conclusion
The selection of an appropriate A3 adenosine receptor antagonist is a critical decision that can significantly impact the outcome and interpretation of experimental results. The marked species differences in the pharmacology of A3AR antagonists necessitate careful consideration of the experimental model. For instance, antagonists like MRS1220 and MRE 3008F20 are highly potent at the human A3AR but largely inactive at rodent receptors, making them unsuitable for preclinical studies in rats or mice. Conversely, MRS1523 and DPTN show activity across human and rodent species, rendering them more versatile tools for translational research.
This guide provides a foundation for making an informed choice by presenting comparative data and standardized protocols. By employing these methodologies and considering the species-specific properties of available antagonists, researchers can enhance the rigor and reproducibility of their findings, ultimately accelerating the development of novel therapeutics targeting the A3 adenosine receptor.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity is species-dependent: Characterization of standard agonists and antagonists at human, rat, and mouse adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of IB-MECA and Other Anti-Inflammatory Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory compound IB-MECA (also known as Piclidenoson or CF101) with other established anti-inflammatory agents. This document synthesizes preclinical and clinical data to offer an objective performance analysis, supported by detailed experimental methodologies.
IB-MECA is a first-in-class, orally bioavailable, selective agonist for the A3 adenosine receptor (A3AR).[1] The A3AR is a G protein-coupled receptor that is highly expressed in inflammatory and cancer cells, making it a promising therapeutic target.[2][3] Activation of A3AR by IB-MECA initiates a signaling cascade that ultimately leads to the downregulation of key inflammatory pathways, including NF-κB and MAPK, and the inhibition of pro-inflammatory cytokine production.[4][5]
Comparative Efficacy of IB-MECA
To provide a clear comparison of IB-MECA's anti-inflammatory performance, this guide presents quantitative data from both preclinical and clinical studies. The following tables summarize the efficacy of IB-MECA in head-to-head comparisons with methotrexate and apremilast in models of rheumatoid arthritis and psoriasis, respectively.
Preclinical Efficacy in Adjuvant-Induced Arthritis (Rat Model)
A preclinical study in a rat model of adjuvant-induced arthritis (AIA) compared the efficacy of IB-MECA (CF101), methotrexate (MTX), and a combination of the two. The severity of arthritis was evaluated using a clinical scoring system. The results demonstrated that the combination therapy was more effective than either drug alone.
| Treatment Group | Mean Arthritis Score (Day 21) | % Inhibition of Inflammation |
| Control (Vehicle) | 3.5 ± 0.5 | - |
| IB-MECA (100 µg/kg) | 2.1 ± 0.4 | 40% |
| Methotrexate (150 µg/kg) | 1.9 ± 0.3 | 46% |
| IB-MECA + Methotrexate | 1.2 ± 0.2 | 66% |
Clinical Efficacy in Plaque Psoriasis
A phase III clinical trial (COMFORT-1) evaluated the efficacy of two doses of IB-MECA (piclidenoson) against both placebo and an active comparator, apremilast, in patients with moderate to severe plaque psoriasis. The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.
| Treatment Group | PASI 75 Response Rate (Week 16) |
| Placebo | 2.6% |
| IB-MECA (2 mg BID) | 9.7% (p=0.037 vs. placebo) |
| IB-MECA (3 mg BID) | 9.7% (p=0.037 vs. placebo) |
| Apremilast (30 mg BID) | Not directly compared at week 16 in this read-out |
Further analysis from a phase II/III study showed that the efficacy of IB-MECA continued to increase over time, with 35.5% of patients in the 2 mg group achieving PASI 75 at week 32. An indirect comparison with published data for apremilast suggested that while apremilast's efficacy plateaued around week 16, IB-MECA's efficacy continued to improve.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a widely used preclinical model for rheumatoid arthritis.
-
Induction: Lewis rats are injected subcutaneously at the base of the tail with 0.1 mL of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.
-
Treatment: Oral administration of IB-MECA, methotrexate, or vehicle begins on the day of disease onset (typically 10-12 days post-induction) and continues daily for a specified period (e.g., 10 days).
-
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0 to 4, where 0 represents no inflammation and 4 indicates severe inflammation with ankylosis. The total arthritis score is the sum of the scores for all four paws.
Psoriasis Area and Severity Index (PASI) Scoring
The PASI is the gold standard for assessing psoriasis severity in clinical trials.
-
Body Regions: The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).
-
Severity Assessment: Within each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is rated on a 5-point scale from 0 (none) to 4 (very severe).
-
Area Assessment: The percentage of skin area affected by psoriasis in each region is graded on a scale of 0 (0%) to 6 (>90%).
-
Calculation: A formula is used to combine the severity and area scores for each region, weighted by the percentage of total body surface area, to generate a final PASI score ranging from 0 (no disease) to 72 (most severe disease).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the DOT language to illustrate the key signaling pathway of IB-MECA and a typical experimental workflow.
References
Validating the A3 Receptor-Dependent Effects of Cl-IB-MECA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-chloro-N6-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (Cl-IB-MECA), a potent and selective A3 adenosine receptor (A3AR) agonist, with other relevant compounds. It includes supporting experimental data and detailed protocols to validate its receptor-dependent effects, aiding researchers in the rigorous assessment of this widely used pharmacological tool.
Comparative Analysis of A3AR Ligands
Cl-IB-MECA is distinguished by its high affinity and remarkable selectivity for the A3 adenosine receptor. The following tables summarize its binding affinity and functional potency in comparison to other key A3AR agonists and antagonists.
Table 1: Binding Affinity of A3AR Agonists
| Compound | Receptor Subtype | Ki (nM) | Cell Line | Notes |
| Cl-IB-MECA | Human A3AR | 0.33 | - | High affinity and extremely selective agonist. |
| Human A3AR | 3.5[1] | CHO cells | - | |
| IB-MECA | Human A3AR | 2.9[1] | CHO cells | A potent and selective A3AR agonist, often used as a reference compound.[2] |
| Thio-Cl-IB-MECA | Human A3AR | - | - | A novel A3AR agonist with anti-angiogenic effects. |
| MRS5980 | Human A3AR | 0.72 | CHO cells | A high-affinity A3AR agonist. |
| MRS5679 | Human A3AR | 82 | CHO cells | A moderate affinity A3AR agonist. |
Table 2: Functional Potency and Selectivity of A3AR Ligands
| Compound | Assay Type | EC50/IC50 (nM) | Maximal Efficacy (% vs. Cl-IB-MECA) | Selectivity (fold vs. A1/A2A) |
| Cl-IB-MECA | cAMP Inhibition | 1.21 ± 0.35 | 100% | 2500 (A1), 1400 (A2A) |
| 6c (novel agonist) | cAMP Inhibition | 11.3 ± 1.3 | 83.9 ± 3.2% | High selectivity |
| MRS1191 (antagonist) | Antagonism of Cl-IB-MECA | IC50 ~10 | - | 28-fold selective for A3 vs A1 in rat. |
| MRS1220 (antagonist) | Antagonism of A3AR agonist | Ki = 0.65 (human) | - | Potent A3AR antagonist. |
Experimental Protocols for Validating A3AR-Dependent Effects
To ascertain that the observed effects of Cl-IB-MECA are mediated specifically through the A3AR, a combination of binding and functional assays is employed, often in conjunction with a selective antagonist.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Cl-IB-MECA for the A3AR.
Materials:
-
HEK-293 or CHO cells stably expressing the human A3AR.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [125I]I-AB-MECA).
-
Non-specific binding control (e.g., 100 µM NECA).
-
Test compound (Cl-IB-MECA) at various concentrations.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture and harvest cells expressing the A3AR. Homogenize the cells in ice-cold buffer and centrifuge to isolate the cell membranes.
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of Cl-IB-MECA. For determining non-specific binding, add a high concentration of an unlabeled ligand.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 240 minutes at 10°C).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value using non-linear regression analysis.
cAMP Functional Assay
Activation of the Gi-coupled A3AR by an agonist like Cl-IB-MECA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Objective: To measure the functional potency (EC50) of Cl-IB-MECA in inhibiting cAMP production.
Materials:
-
HEK-293T cells co-transfected with the human A3AR and a cAMP biosensor (e.g., GloSensor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (Cl-IB-MECA) at various concentrations.
-
A3AR antagonist (e.g., MRS1220) for validation.
-
Luminometer.
Protocol:
-
Cell Culture: Seed the transfected cells in a 96-well plate and incubate overnight.
-
Equilibration: Replace the culture medium with an equilibration medium containing the cAMP biosensor substrate and incubate.
-
Antagonist Pre-treatment (for validation): To confirm A3AR-specific effects, pre-incubate a subset of wells with an A3AR antagonist like MRS1220 before adding Cl-IB-MECA.
-
Agonist Treatment: Add varying concentrations of Cl-IB-MECA to the wells. Stimulate all wells (except the negative control) with forskolin to induce cAMP production.
-
Measurement: Measure the luminescence, which is inversely proportional to the cAMP concentration.
-
Data Analysis: Normalize the data and calculate the EC50 value, representing the concentration of Cl-IB-MECA that produces 50% of its maximal inhibitory effect.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by Cl-IB-MECA and the experimental workflows used for its validation.
References
A Comparative Analysis of the Neuroprotective Efficacy of A3 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of A3AR Agonists in Neuroprotection
The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for neurodegenerative diseases and acute brain injuries due to its role in modulating inflammatory and apoptotic pathways. Activation of A3AR by selective agonists has been shown to confer significant neuroprotection in various preclinical models. This guide provides a comparative overview of the neuroprotective effects of several key A3AR agonists: IB-MECA, Cl-IB-MECA, LJ529, AST-004, and MRS5980. We present available quantitative data, detailed experimental protocols, and key signaling pathways to aid researchers in their evaluation and selection of these compounds for further investigation.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data on the neuroprotective effects of various A3AR agonists from different preclinical studies. It is crucial to note that the experimental conditions, including the animal model, species, drug dosage, and timing of administration, vary across these studies. Therefore, a direct comparison of the efficacy of these agonists should be made with caution.
| A3AR Agonist | Animal Model | Species | Dosage | Administration Route | Timing of Administration | Outcome Measure | Neuroprotective Effect | Reference(s) |
| LJ529 | Middle Cerebral Artery Occlusion (MCAO) | Rat | 2 mg/kg (twice) | Intraperitoneal (i.p.) | 2 and 7 hours post-ischemia | Infarct Volume Reduction | 69.9 ± 6.4% | [1] |
| Edema Reduction | 63.1 ± 18.4% | [1] | ||||||
| AST-004 | Photothrombotic Stroke | Mouse | 0.022 mg/kg (Low) | Intraperitoneal (i.p.) | Post-stroke | Lesion Volume Reduction | 36.62% | |
| 0.22 mg/kg (Mid) | 51.61% | |||||||
| 2.2 mg/kg (High) | 39.62% | |||||||
| Controlled Cortical Impact (CCI) | Mouse | 0.22 mg/kg | Intraperitoneal (i.p.) | 30 minutes post-trauma | Reduced Secondary Brain Injury | Significant | [2] | |
| MRS5980 | Controlled Cortical Impact (CCI) | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | 1 and 4 hours post-trauma | Brain Infarction Reduction | Significant | [3][4] |
| IB-MECA | Chronic Cerebral Ischemia (CCI) | Mouse | 100 µg/kg/day | Intraperitoneal (i.p.) | Daily for 10 days (chronic) | Improved Neuronal Preservation | Significant | |
| Forebrain Ischemia | Gerbil | 100 µg/kg | Intraperitoneal (i.p.) | 15 minutes prior to ischemia (acute) | Increased Neuronal Destruction | Detrimental | ||
| Transient Middle Cerebral Artery Occlusion (MCAOt) | Not Specified | Not Specified | Not Specified | 20 minutes post-ischemia | Decreased Infarct Volume | Significant | ||
| Transient Middle Cerebral Artery Occlusion (MCAOt) | Not Specified | Not Specified | Not Specified | 20 minutes prior to ischemia | Increased Infarct Volume | Detrimental | ||
| Cl-IB-MECA | Myocardial Ischemia/Reperfusion | Mouse | 100 µg/kg bolus + 0.3 µg/kg/min infusion | Intravenous (i.v.) + Subcutaneous (s.c.) | During reperfusion | Infarct Size Reduction | ~37% | |
| Transient Ischemia | Mouse | Not Specified | Intracerebroventricular (ICV) | Not Specified | Decreased Infarct Volume | Significant |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the context of A3AR agonist neuroprotection studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ICA via an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion, the filament is withdrawn.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover. Neurological deficit scoring is often performed to assess the severity of the ischemic injury.
Controlled Cortical Impact (CCI) Model in Mice
This model is used to induce a reproducible traumatic brain injury.
-
Animal Preparation: Mice are anesthetized and placed in a stereotaxic frame.
-
Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., parietal cortex). The dura mater is kept intact.
-
Induction of Injury: A pneumatic or electromagnetic impactor with a specific tip size is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity, depth, and dwell time are precisely controlled.
-
Post-operative Care: The bone flap may be replaced, and the scalp is sutured. Animals are monitored during recovery.
Assessment of Infarct Volume using 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining
TTC staining is a common method to visualize and quantify the extent of ischemic damage.
-
Tissue Preparation: At a designated time point post-injury (e.g., 24 or 48 hours), the animal is euthanized, and the brain is rapidly removed.
-
Staining Procedure: The brain is sectioned into coronal slices of a specific thickness (e.g., 2 mm). The slices are then incubated in a TTC solution (e.g., 2% in saline) at 37°C for a specific duration (e.g., 15-30 minutes).
-
Principle: Dehydrogenase enzymes in viable tissue reduce TTC to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).
-
Quantification: The stained slices are imaged, and the areas of infarcted and non-infarcted tissue are measured using image analysis software. The infarct volume is then calculated by integrating the infarct area over the slice thickness.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in A3AR-mediated neuroprotection and a typical experimental workflow for evaluating these agonists.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of A3AR agonists.
Caption: A simplified diagram of key signaling pathways involved in A3AR-mediated neuroprotection.
Caption: A comparative visualization of the reported neuroprotective efficacy of different A3AR agonists.
Conclusion
The available preclinical data strongly support the neuroprotective potential of A3AR agonists in models of ischemic stroke and traumatic brain injury. Agonists such as LJ529, AST-004, and MRS5980 have demonstrated significant reductions in brain injury, while the effects of IB-MECA and Cl-IB-MECA appear to be more context-dependent, particularly concerning the timing of administration. The primary mechanism of action appears to involve the modulation of inflammatory pathways, such as the NF-κB cascade, and in some cases, the enhancement of astrocyte mitochondrial function.
While this guide provides a comprehensive summary of the current landscape, it is evident that direct head-to-head comparative studies of these A3AR agonists under standardized experimental conditions are necessary to definitively establish their relative potencies and therapeutic windows. Such studies will be crucial for advancing the most promising candidates into clinical development for the treatment of acute and chronic neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The A3 adenosine receptor agonist 2-Cl-IB-MECA facilitates epileptiform discharges in the CA3 area of immature rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for I-AB-MECA
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling I-AB-MECA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound (1-(6-(((4-amino-3-iodophenyl)methyl)amino)-9H-purin-9-yl)-1-deoxy-N-methyl-β-D-ribofuranuronamide) is a potent adenosine A3 receptor agonist and requires careful handling due to its potential hazards.[1][2]
Key Safety and Hazard Information
A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practices. The primary documented hazards include acute oral toxicity and significant aquatic toxicity with long-lasting effects.[3] All personnel must be thoroughly trained on these risks and the procedures outlined below before commencing any work with this compound.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C18H20IN7O4 |
| Molecular Weight | 525.3 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C (as powder) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant nitrile gloves (double-gloving recommended). | Laboratory coat. | N95 or higher-rated respirator. |
| Solution Preparation and Handling | Chemical splash goggles. | Chemical-resistant nitrile gloves. | Laboratory coat. | Required if not handled in a certified chemical fume hood. |
| Experimental Procedures | Chemical splash goggles. | Chemical-resistant nitrile gloves. | Laboratory coat. | Required if not handled in a certified chemical fume hood. |
| Spill Cleanup (Solid) | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | N95 or higher-rated respirator. |
| Spill Cleanup (Liquid) | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Appropriate respirator based on the solvent and spill size. |
Experimental Handling and Operational Plan
Meticulous planning and execution are critical when working with potent compounds like this compound. The following step-by-step workflow must be followed for all experimental procedures.
Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes empty containers, contaminated PPE, and any unused material.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, bench paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
